tert-Butyl indoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXLDLPPZPQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394808 | |
| Record name | tert-Butyl indoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-10-6 | |
| Record name | tert-Butyl indoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl indoline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl indoline-1-carboxylate from 2,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for tert-butyl indoline-1-carboxylate, commencing from the readily available starting material, 2,5-dimethoxybenzyl alcohol. While a direct, one-pot conversion is not prominently documented in the scientific literature, a logical and feasible synthetic pathway can be constructed based on established organic transformations. This document provides detailed experimental protocols for each proposed step, a summary of expected quantitative data, and workflow diagrams to visually represent the synthetic process.
The proposed synthetic route involves four key transformations:
-
Oxidation of 2,5-dimethoxybenzyl alcohol to 2,5-dimethoxybenzaldehyde.
-
Henry Condensation of 2,5-dimethoxybenzaldehyde with nitromethane to form (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene.
-
Reductive Cyclization of the resulting β-nitrostyrene derivative to yield 5,8-dimethoxyindoline.
-
Boc-Protection of the indoline nitrogen to afford the final product, tert-butyl 5,8-dimethoxyindoline-1-carboxylate.
It is important to note that the final product will be a dimethoxy-substituted indoline carboxylate. The removal of these methoxy groups is a separate dealkylation step not covered in this guide.
Experimental Protocols
Step 1: Oxidation of 2,5-dimethoxybenzyl alcohol to 2,5-dimethoxybenzaldehyde
This step employs a standard oxidation of a primary benzyl alcohol to an aldehyde. While various oxidizing agents can be used, a common and effective method involves pyridinium chlorochromate (PCC).
-
Materials:
-
2,5-dimethoxybenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium sulfate, anhydrous
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 2,5-dimethoxybenzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dimethoxybenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by vacuum distillation.
-
Step 2: Henry Condensation to (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene
This protocol is adapted from a patented procedure for the synthesis of 2,5-dimethoxy-β-nitrostyrene[1].
-
Materials:
-
2,5-dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Toluene
-
-
Procedure:
-
In a reaction vessel, combine 2,5-dimethoxybenzaldehyde (1.0 part by mass), nitromethane (0.7-0.9 parts by mass), toluene (4-5 parts by mass), and ammonium acetate (0.25-0.3 parts by mass)[1].
-
Heat the reaction mixture to 70-80 °C with stirring for 4-10 hours[1]. Monitor the reaction by TLC.
-
After the reaction is complete, add hot water to the reaction mixture and stir for 30 minutes.
-
Allow the layers to separate and remove the aqueous layer.
-
The organic layer containing the product can be cooled to induce crystallization.
-
Collect the crystalline product by filtration and wash with a cold solvent (e.g., methanol) to afford the purified (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene[2].
-
Step 3: Reductive Cyclization to 5,8-dimethoxyindoline
The reductive cyclization of β-nitrostyrenes is a known method for the synthesis of indoles and indolines[3][4][5]. A common method involves catalytic hydrogenation. The following is a proposed protocol based on the reduction of a similar substrate[6].
-
Materials:
-
(E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene
-
Palladium on carbon (Pd/C, 10%) or Palladinized barium sulfate[6]
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source
-
Sodium bicarbonate
-
-
Procedure:
-
Dissolve (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5,8-dimethoxyindoline. The product can be further purified by column chromatography if necessary.
-
Step 4: N-Boc Protection to tert-Butyl 5,8-dimethoxyindoline-1-carboxylate
This is a standard procedure for the protection of an amine with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
5,8-dimethoxyindoline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 5,8-dimethoxyindoline in DCM or THF.
-
Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature. A catalytic amount of DMAP can also be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product, tert-butyl 5,8-dimethoxyindoline-1-carboxylate.
-
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. It is important to note that the yields for the oxidation and reductive cyclization steps are estimates based on similar reactions reported in the literature, as a specific protocol for the exact substrate was not found.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | 2,5-dimethoxybenzyl alcohol | 2,5-dimethoxybenzaldehyde | PCC | DCM | RT | 2-4 | ~85-95 (estimated) |
| 2 | Henry Condensation[1] | 2,5-dimethoxybenzaldehyde | (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene | Ammonium Acetate | Toluene | 70-80 | 4-10 | >90[1] |
| 3 | Reductive Cyclization | (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene | 5,8-dimethoxyindoline | Pd/C, H₂ | Ethanol/EtOAc | RT | 2-6 | ~70-85 (estimated) |
| 4 | N-Boc Protection | 5,8-dimethoxyindoline | tert-Butyl 5,8-dimethoxyindoline-1-carboxylate | (Boc)₂O, TEA/DMAP | DCM/THF | RT | 4-12 | >95 |
Visualizations
Overall Synthetic Workflow
References
- 1. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 2. 2,5-Dimethoxy-Beta-Nitrostyrene synthesis - chemicalbook [chemicalbook.com]
- 3. Syntheses of Indoles and Natural Indole Alkaloids from 2-Nitrostyrene Derivatives - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0972763A1 - Process for the preparation of substituted indoles - Google Patents [patents.google.com]
- 6. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene- [www.rhodium.ws] [chemistry.mdma.ch]
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl indoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl indoline-1-carboxylate, also known as 1-Boc-indoline, is a synthetically versatile N-substituted indoline derivative. Its structure features an indoline core where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is crucial in synthetic organic chemistry; it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions.[1] The presence of the Boc group enhances the solubility and stability of indoline intermediates, making this compound a valuable building block in the synthesis of a wide array of more complex, biologically active compounds and pharmaceutical intermediates.[1][2][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [2] |
| Molecular Weight | 219.28 g/mol | [2] |
| CAS Number | 143262-10-6 | [2] |
| Appearance | Solid | |
| Melting Point | 46-50 °C | |
| Boiling Point | 83-84 °C at 0.1 mmHg | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | The tert-butyloxycarbonyl (Boc) protecting group is noted to enhance the stability and solubility of indoline compounds.[4] |
Experimental Protocols
General Synthesis of a Substituted this compound Derivative
While a specific protocol for the direct determination of each physicochemical property is not detailed in the provided search results, a representative synthesis protocol for a derivative, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, illustrates the common experimental context in which this compound is handled.[3] This synthesis involves the protection of the indoline nitrogen, followed by a palladium-catalyzed borylation reaction.
Step 1: Synthesis of 5-bromo-1-Boc-indoline [3]
-
5-bromoindoline (19.8 g, 100 mmol) is dissolved in dichloromethane (100 ml) in a dry three-necked flask.
-
Di-tert-butyl carbonate (24 g, 110 mmol) is added slowly in batches while stirring.
-
The reaction proceeds at room temperature for 2 hours.
-
Upon completion, the reaction is quenched by pouring the solution into water (50 ml).
-
The organic phase is extracted with dichloromethane (3 x 80 ml).
Step 2: Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate [3]
-
The product from Step 1, 5-bromo-1-Boc-indoline (3 g, 10 mmol), is dissolved in N,N-dimethylformamide (20 ml) in a dry three-necked flask equipped with a thermometer.
-
Bis(pinacolato)diboron (3.8 g, 15 mmol) and potassium acetate (2.45 g, 25 mmol) are added sequentially.
-
Finally, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (370 mg, 0.5 mmol) is added.
-
The mixture is heated to 90 °C under a nitrogen atmosphere and reacted overnight.
-
After the reaction, the solution is subjected to vacuum filtration. The filtrate is mixed with water (20 ml) and extracted with ethyl acetate (3 x 40 ml).
-
The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[3]
Characterization Methods: The structure and purity of synthesized compounds like this are typically confirmed using a combination of analytical techniques, including:
Visualizations
Synthetic Utility of 1-Boc-Indoline
The following diagram illustrates the role of this compound as a key intermediate in organic synthesis. The Boc-protecting group allows for controlled functionalization at other positions of the indoline ring before being removed to yield the desired substituted indoline.
References
A Technical Guide to the Spectroscopic Analysis of N-Boc-Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of N-Boc (tert-butoxycarbonyl) protected indoline derivatives. These compounds are significant building blocks in medicinal chemistry and drug development, making their unambiguous identification crucial. This document details the principles, data interpretation, and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as they apply to this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution.[1] For N-Boc-indoline derivatives, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and the relative number of protons in each environment. The spectrum of an N-Boc-indoline derivative is characterized by signals from the bulky Boc protecting group, the aliphatic protons of the five-membered ring, and the aromatic protons of the benzene ring.
Table 1: Typical ¹H NMR Spectroscopic Data for N-Boc-Indoline (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| ~7.20 - 7.50 | m | 4H | Aromatic (C4-H, C5-H, C6-H, C7-H) |
| ~4.05 | t | 2H | C2-H₂ (Aliphatic, adjacent to N) |
| ~3.10 | t | 2H | C3-H₂ (Aliphatic, benzylic) |
| ~1.55 | s | 9H | Boc (-C(CH₃)₃) |
Note: Chemical shifts are approximate and can vary based on substitution patterns on the indoline ring.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to simplify the signals to singlets for each unique carbon.[2]
Table 2: Typical ¹³C NMR Spectroscopic Data for N-Boc-Indoline (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | Carbonyl (Boc C=O) |
| ~142.0, 132.0 | Quaternary Aromatic (C7a, C3a) |
| ~127.5, 124.5, 122.5, 115.0 | Aromatic CH (C4, C5, C6, C7) |
| ~80.5 | Quaternary (Boc -C(CH₃)₃) |
| ~50.0 | Aliphatic (C2) |
| ~29.0 | Aliphatic (C3) |
| ~28.5 | Methyl (Boc -C(CH₃)₃) |
Note: Assignments are based on typical values for N-Boc protected amines and indoline systems.[3]
Experimental Protocol for NMR Analysis[4]
-
Sample Preparation : Weigh 5-10 mg of the purified N-Boc-indoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup :
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard 30-degree pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width for the expected carbon range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower sensitivity of the ¹³C nucleus.[2]
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.[4][5]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-Boc-indoline derivatives, the most prominent feature is the strong carbonyl (C=O) stretch from the Boc group.
Table 3: Characteristic IR Absorption Bands for N-Boc-Indoline Derivatives
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2980 - 2850 | Aliphatic C-H Stretch | Medium |
| ~1705 - 1685 | C=O Stretch (Amide/Carbamate) | Strong |
| ~1600, ~1480 | C=C Aromatic Ring Stretch | Medium |
| ~1400 - 1365 | C-N Stretch, C-H Bending | Medium-Strong |
| ~1250 - 1150 | C-O Stretch (Carbamate) | Strong |
Note: The C=O stretch of the Boc group is a key diagnostic peak. Its position can be influenced by the electronic environment.[6]
Experimental Protocol for FT-IR Analysis (KBr Pellet Method)[4]
-
Sample Preparation : Ensure the sample is dry and free of solvent.
-
Grind 1-2 mg of the solid N-Boc-indoline derivative with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.[7]
-
Continue grinding until a fine, homogeneous, and translucent powder is obtained.[8][9]
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[10]
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11] Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for N-Boc-indoline derivatives, typically revealing the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Tandem MS (MS/MS) experiments can elucidate fragmentation patterns, which are useful for structural confirmation.
Table 4: Expected Key Ions in the Mass Spectrum of N-Boc-Indoline
| m/z Value (Calculated for C₁₃H₁₇NO₂) | Ion | Description |
| 219.13 | [M]⁺˙ | Molecular Ion |
| 163.07 | [M - C₄H₈]⁺˙ | Loss of isobutylene from Boc group |
| 146.06 | [M - C₄H₉O]⁺ | Loss of tert-butoxy radical |
| 119.07 | [M - C₅H₈O₂]⁺˙ | Loss of the entire Boc group (de-protection) |
| 57.06 | [C₄H₉]⁺ | tert-Butyl cation |
Note: Fragmentation is highly dependent on the ionization method and energy. The loss of the Boc group or its components is a characteristic fragmentation pathway.[12]
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)[13]
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.[13]
-
Instrument Setup (LC) :
-
Equilibrate the liquid chromatography (LC) system with the mobile phase.
-
Set the flow rate (e.g., 0.3 mL/min) and injection volume (e.g., 3 µL).[13]
-
-
Instrument Setup (MS) :
-
Data Acquisition :
-
Inject the sample into the LC-MS system.
-
Acquire data over a relevant mass range (e.g., m/z 50-500).
-
If desired, perform fragmentation analysis (MS/MS) on the parent ion of interest by selecting it in the first mass analyzer and inducing collision-induced dissociation (CID).[15]
-
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) in the full scan spectrum.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm structural features.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[16] The indoline core contains a benzene ring, which is the primary chromophore. The position and intensity of the absorption maxima (λmax) can be influenced by substituents on the ring.
Table 5: Typical UV-Vis Absorption Data for Indoline Derivatives (Solvent: Ethanol or Cyclohexane)
| λmax (nm) | Electronic Transition | Chromophore |
| ~240 - 250 | π → π | Benzene Ring |
| ~285 - 295 | π → π | Benzene Ring |
Note: The indoline spectrum is similar to that of other substituted benzenes. The N-Boc group has a minimal effect on the λmax values.[17][18]
Experimental Protocol for UV-Vis Spectroscopy[19][20]
-
Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[16]
-
Sample Preparation :
-
Prepare a stock solution of the N-Boc-indoline derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range (0.1 - 1.0).
-
-
Blank Measurement :
-
Sample Measurement :
-
Rinse the cuvette with the sample solution, then fill it.
-
Place the sample cuvette in the instrument and measure the absorbance spectrum over the desired range (e.g., 200-400 nm).
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a newly synthesized N-Boc-indoline derivative.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of N-Boc-indoline derivatives.
Data Integration for Structure Elucidation
This diagram shows how information from different spectroscopic techniques is combined to determine the final chemical structure.
Caption: Integration of multi-technique spectroscopic data for unambiguous structure elucidation.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 17. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. drawellanalytical.com [drawellanalytical.com]
The Multifaceted Biological Activities of Tert-Butyl Indoline-1-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl indoline-1-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active molecules. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen provides steric hindrance and electronic modification, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this class of compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activities
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms of action are varied and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Thiazolyl-bis-pyrrolo[2,3-b]pyridine | HCT-116 (Colon) | 0.81 - 27.7 | [1] |
| 2 | Indole-2-carboxamide | KNS42 (Glioblastoma) | 0.84 | |
| 3 | Indole-isoxazole hybrid | Huh7 (Hepatocellular Carcinoma) | 2.3 | [2] |
| 4 | Indole-isoxazole hybrid | MCF-7 (Breast) | > 40 | [2] |
| 5 | Indole-isoxazole hybrid | HCT-116 (Colon) | > 40 | [2] |
| 6 | Sulfonamide-containing indole | HeLa (Cervical) | 0.24 - 0.59 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Apoptosis Induction: Many this compound derivatives exert their anticancer effects by inducing programmed cell death or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.
Caption: Mitochondrial Apoptosis Pathway.
Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.
Caption: Tubulin Polymerization Inhibition.
Antimicrobial Activities
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives have shown promise in this area, with several compounds exhibiting potent activity against a variety of pathogenic microorganisms.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial and fungal strains.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 7 | Indole-3-carboxamido-polyamine | Staphylococcus aureus | 3.125-50 | [3] |
| 8 | Indole-3-carboxamido-polyamine | MRSA | 3.125-50 | [3] |
| 9 | Indole-3-carboxamido-polyamine | Escherichia coli | >50 | [3] |
| 10 | Indole-3-carboxamido-polyamine | Candida albicans | 3.125-50 | [3] |
| 11 | Indole-triazole derivative | Staphylococcus aureus | 1.56-12.5 | |
| 12 | Indole-triazole derivative | Escherichia coli | 1.56-3.13 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium
-
Sterile 96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge to global health. Emerging research suggests that certain this compound derivatives may offer neuroprotective benefits by mitigating oxidative stress and inflammation in the central nervous system. A key mechanism implicated in this neuroprotection is the activation of the Nrf2 signaling pathway.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 Signaling Pathway Activation.
General Experimental Workflow
The development of biologically active this compound derivatives typically follows a multi-step workflow from initial synthesis to in vivo evaluation.
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drug candidates with improved efficacy and selectivity. Further research into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical applications. This technical guide serves as a foundational resource to aid researchers in this endeavor.
References
The Indoline Nitrogen: A Locus of Reactivity in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a saturated bicyclic amine, is a privileged structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique three-dimensional architecture and the inherent reactivity of the indoline nitrogen atom make it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the indoline nitrogen, offering insights into its basicity, nucleophilicity, and participation in a variety of chemical transformations critical to drug development.
Core Reactivity Principles: Basicity and Nucleophilicity
The reactivity of the indoline nitrogen is fundamentally governed by the availability of its lone pair of electrons. Unlike the aromatic pyrrole nitrogen in indole, the sp3-hybridized nitrogen in indoline is significantly more basic and nucleophilic.
Basicity of the Indoline Nitrogen
The basicity of the indoline nitrogen is a key determinant of its behavior in biological systems and its utility in synthesis. The predicted pKa of the conjugate acid of indoline is approximately 5.20.[1][2] This value highlights that indoline is a moderately strong base, comparable to other substituted anilines.
To provide context, a comparison with related nitrogen-containing heterocycles is instructive:
| Compound | pKa of Conjugate Acid | Notes |
| Indoline | ~5.20 (Predicted)[1][2] | The lone pair is localized on the nitrogen, leading to significant basicity. |
| Aniline | 4.6 | The lone pair is delocalized into the benzene ring, reducing basicity. |
| Indole | -2.4 to -3.6[3] | The lone pair is part of the aromatic sextet, making it non-basic. The N-H proton is acidic (pKa ≈ 17).[4] |
| Pyrrolidine | 11.27 | A saturated, non-aromatic amine with a highly available lone pair, making it a strong base. |
This table underscores the intermediate basicity of indoline, a feature that allows for its protonation under physiological conditions, influencing drug-receptor interactions and pharmacokinetic properties.
Nucleophilicity and Reactivity in N-Functionalization Reactions
The nucleophilic character of the indoline nitrogen is central to its synthetic utility, enabling a wide range of N-functionalization reactions. These reactions are fundamental for the construction of diverse molecular libraries for drug screening.
Key Reactions of the Indoline Nitrogen
The lone pair of the indoline nitrogen readily participates in reactions with various electrophiles. The most common and synthetically valuable transformations include N-alkylation, N-acylation, and N-arylation.
N-Alkylation
N-alkylation of indoline is a facile process used to introduce a wide variety of substituents, modulating the steric and electronic properties of the molecule. This reaction typically proceeds via an SN2 mechanism where the indoline nitrogen acts as the nucleophile.
Reaction Scheme:
Caption: General scheme for the N-alkylation of indoline.
Quantitative Data on N-Alkylation:
The efficiency of N-alkylation is influenced by the nature of the alkylating agent, the base, the solvent, and substituents on the indoline ring. Below is a summary of representative yields for the N-alkylation of indoline with various electrophiles.
| Indoline Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Indoline | Benzyl alcohol | Fe-1 catalyst, Me3NO | TFE | 92 | [5] |
| Indoline | Cinnamyl alcohol | Fe-1 catalyst, Me3NO | TFE | 90 | [5] |
| Indoline | Prenol | Fe-1 catalyst, Me3NO | TFE | 87 | [5] |
| Indoline | Ethanol | Fe-1 catalyst, Me3NO | TFE | 99 (48h) | [5] |
| Indoline | n-Propanol | Fe-1 catalyst, Me3NO | TFE | 85 (48h) | [5] |
| 3-Phenylindole | Allylic Alcohols | Pd(OAc)2, (S)-tBuPyOx | Toluene | 75-95 | [6] |
| Indole Analogs | Aldimines | Zn-ProPhenol complex | THF | up to 86 | [7] |
N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the biological activity of the resulting molecule. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides.
Reaction Scheme:
Caption: General scheme for the N-acylation of indoline.
Quantitative Data on N-Acylation:
The yields of N-acylation reactions are generally high, though they can be affected by the reactivity of the acylating agent and steric hindrance.
| Indole/Indoline Derivative | Acylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |
| 3-Methyl-1H-indole | S-methyl butanethioate | Cs2CO3 | Xylene | 62 | [8] |
| Indole | S-methyl benzothioate | Cs2CO3 | Xylene | 93 | [8] |
| Indole | S-methyl 4-methylbenzothioate | Cs2CO3 | Xylene | 96 | [8] |
| Carbazole | S-methyl butanethioate | Cs2CO3 | Xylene | 84 | [8] |
| N-Aminoindoles | Aroyl Chlorides | Chiral isothiourea | - | High | [9] |
| Indoles | Carboxylic Acids | DMAPO/Boc2O | - | Moderate to High | [10] |
N-Arylation
The introduction of an aryl group at the indoline nitrogen via C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, is a powerful strategy in medicinal chemistry. These reactions allow for the synthesis of complex structures with diverse electronic and steric properties.
Reaction Scheme (Buchwald-Hartwig):
Caption: General scheme for the N-arylation of indoline.
Quantitative Data on N-Arylation:
Copper-catalyzed N-arylation of indoles has been shown to be a versatile method.
| Indole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | Indole | Iodobenzene | CuI / trans-1,2-cyclohexanediamine | K3PO4 | Dioxane | High |[11] | | Indole | Bromobenzene | CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | K3PO4 | Dioxane | High |[11] | | 5-Cyanoindole | Iodobenzene | CuI / N,N'-dimethylethylenediamine | K3PO4 | Dioxane | High |[12] | | 7-Azaindole | 4-Iodotoluene | CuI / trans-1,2-cyclohexanediamine | K3PO4 | Toluene | High |[12] | | Bis(indolyl)methanes | Aryl halides | Cu-based catalysts | - | - | Good |[13] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis of indoline derivatives. Below are representative procedures for the key N-functionalization reactions.
Protocol 1: N-Alkylation of Indoline with Methyl Iodide
Objective: To synthesize N-methylindoline.
Materials:
-
Indoline
-
Methyl iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add indoline (1.0 eq).
-
Dissolve the indoline in anhydrous DMF to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-methylindoline.
Protocol 2: N-Acylation of Indoline with Benzoyl Chloride
Objective: To synthesize N-benzoylindoline.
Materials:
-
Indoline
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add indoline (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-benzoylindoline.[14]
Protocol 3: Copper-Catalyzed N-Arylation of Indoline
Objective: To synthesize N-phenylindoline.
Materials:
-
Indoline
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
trans-1,2-Cyclohexanediamine
-
Potassium phosphate (K3PO4)
-
Anhydrous dioxane
Procedure:
-
To a flame-dried Schlenk tube, add CuI (5 mol %), K3PO4 (2.0 eq), and indoline (1.2 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane, iodobenzene (1.0 eq), and trans-1,2-cyclohexanediamine (10 mol %) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenylindoline.[11][12]
The Role of the Indoline Nitrogen in Signaling Pathways and Drug Action
The ability of the indoline nitrogen to engage in hydrogen bonding and its overall influence on the molecule's conformation and electronic properties are critical for its role in drug-target interactions.[15] Indoline-containing compounds have been successfully developed as inhibitors of various enzymes and modulators of receptor activity.
A prominent example is the role of indole and indoline derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[16][17] For instance, certain spirooxindole derivatives have shown inhibitory activity against HER2 and HER3, which are members of the epidermal growth factor receptor (EGFR) family.[16] The inhibition of these kinases can disrupt downstream signaling cascades, such as the ERK pathway, which is crucial for cell proliferation and survival.[17]
Illustrative Signaling Pathway: Inhibition of the ERK Pathway by an Indoline-Containing Kinase Inhibitor
Caption: Simplified diagram of the ERK signaling pathway and its inhibition by a hypothetical indoline-based MEK inhibitor.
This diagram illustrates how an indoline-containing drug can specifically target a kinase like MEK, thereby blocking the phosphorylation and activation of ERK. This disruption of the signaling cascade ultimately inhibits the transcription of genes responsible for cell proliferation, providing a mechanism for its anti-cancer activity.
Conclusion
The indoline nitrogen is a versatile and highly reactive functional group that plays a pivotal role in the design and synthesis of a wide range of biologically active molecules. Its tunable basicity and nucleophilicity allow for a plethora of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A thorough understanding of the reactivity of the indoline nitrogen, coupled with robust synthetic protocols, provides medicinal chemists with a powerful toolkit for the development of novel therapeutics targeting a diverse array of diseases. The continued exploration of new reactions and the application of indoline-based scaffolds in drug discovery are sure to yield exciting advancements in the years to come.
References
- 1. Indoline CAS#: 496-15-1 [m.chemicalbook.com]
- 2. Indoline | 496-15-1 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. indole acidity [quimicaorganica.org]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction [comptes-rendus.academie-sciences.fr]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to tert-Butyl indoline-1-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. At the heart of many complex indoline-based pharmaceutical compounds lies a versatile and readily accessible precursor: tert-butyl indoline-1-carboxylate. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of this key building block, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Properties and Reactivity
This compound, also known as N-Boc-indoline, possesses a stable yet readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen. This feature allows for selective functionalization at other positions of the indoline ring system without interference from the secondary amine. The Boc group enhances the solubility of the molecule in organic solvents and can be easily removed under acidic conditions, providing a facile entry to N-H indoline derivatives for further diversification.
The aromatic portion of the indoline ring is amenable to various electrophilic substitution reactions, while the benzylic positions (C2 and C3) can be functionalized through a variety of modern synthetic methods. The presence of the Boc group can influence the regioselectivity of these reactions, often directing substitution to specific positions.
Key Synthetic Transformations
This compound serves as a versatile precursor for a multitude of chemical transformations, enabling the synthesis of a diverse array of substituted indoline derivatives. This section details some of the most critical reactions, providing both a general overview and specific experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Bromo-substituted N-Boc-indolines are excellent substrates for these transformations, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl linkages.
Table 1: Suzuki-Miyaura Coupling of tert-Butyl 5-bromoindoline-1-carboxylate with Various Boronic Acids
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75 |
Lithiation and Borylation
Directed ortho-metalation followed by borylation is a strategic approach to introduce a boronic ester functionality onto the indoline scaffold. This transformation opens up avenues for subsequent Suzuki-Miyaura coupling reactions at a different position.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of tert-Butyl 5-bromoindoline-1-carboxylate
To a solution of tert-butyl 5-bromoindoline-1-carboxylate (1.0 equiv) in a suitable solvent (e.g., toluene/water 4:1), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to the desired temperature (typically 80-110 °C) under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
General Procedure for Lithiation-Borylation of this compound
Caution: This reaction involves pyrophoric reagents and should be performed under strictly anhydrous and inert conditions by trained personnel.
To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added s-BuLi (1.2 equiv) dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) (1.5 equiv) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the borylated indoline.
Applications in Pharmaceutical Development
The derivatives synthesized from this compound have shown significant promise in various therapeutic areas, including oncology and infectious diseases.
Anticancer Agents
Indoline-based compounds have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibitors: Many indoline derivatives function as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition. Furthermore, indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival and proliferation.
Table 2: In Vitro Activity of Indoline-Based Kinase Inhibitors
| Compound | Target Kinase | Cell Line | IC₅₀ (µM) |
| Indolinone Derivative A | VEGFR-2 | HUVEC | 0.087 |
| Indolinone Derivative B | PI3Kα | MCF-7 | 0.54 |
| Indolinone Derivative C | Akt | PC-3 | 1.2 |
Antimicrobial Agents
The indoline scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.
Table 3: Minimum Inhibitory Concentrations (MIC) of Indoline-Based Antimicrobial Compounds
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Indoline-Amide Conjugate X | 4 | 16 | 8 |
| Indoline-Thiazole Derivative Y | 8 | 32 | 16 |
Visualizing the Role of this compound Derivatives
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Synthetic pathways from this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of VEGFR-2 inhibition by an indoline derivative.
Conclusion
This compound is a cornerstone in the synthesis of complex pharmaceutical compounds. Its well-balanced stability and reactivity, coupled with the ease of Boc-group manipulation, provide a robust platform for the construction of diverse molecular architectures. The ability of its derivatives to potently and selectively modulate key biological targets, particularly in the realms of oncology and infectious diseases, underscores the enduring importance of this precursor in modern drug discovery. The experimental protocols and data presented herein offer a valuable resource for scientists engaged in the design and synthesis of next-generation indoline-based therapeutics.
Solubility of tert-Butyl indoline-1-carboxylate in common organic solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl indoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility profile in a range of common organic solvents based on its physicochemical properties and established chemical principles. Crucially, this guide furnishes detailed experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reproducible data. The methodologies detailed herein, including the industry-standard shake-flask method coupled with HPLC-UV analysis, are presented to support process development, formulation, and drug discovery efforts.
Introduction
This compound, also known as 1-Boc-indoline, is a vital heterocyclic building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen makes it a stable and versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in various organic solvents is paramount for its effective use. Solubility data informs critical decisions in reaction setup, purification strategies (such as crystallization), formulation development, and analytical method development. This guide serves as a foundational resource for scientists and professionals working with this compound.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of this compound contains both non-polar and polar regions, which dictates its solubility behavior.
-
Non-polar character: The molecule features a bicyclic aromatic system (the indoline core) and a bulky tert-butyl group. These hydrocarbon-rich portions contribute to its non-polar nature, favoring solubility in non-polar or weakly polar solvents.
-
Polar character: The carbamate functional group (-N-COO-) introduces polarity through its carbonyl (C=O) and ether-like oxygen atoms. This group can act as a hydrogen bond acceptor, allowing for favorable interactions with polar solvents.[3]
The overall polarity is a balance between these features. The large non-polar surface area suggests that while it will have some affinity for polar solvents, its solubility will be highest in solvents of moderate polarity and non-polar aprotic solvents.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. Researchers are encouraged to use this table as a preliminary guide and to populate the "Experimental Value" column with their own empirically determined data using the protocols provided in this document.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Experimental Value (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Readily Soluble | |
| Dimethylformamide (DMF) | Readily Soluble | ||
| Acetonitrile (ACN) | Soluble | ||
| Acetone | Soluble | ||
| Polar Protic | Methanol (MeOH) | Soluble | |
| Ethanol (EtOH) | Soluble | ||
| Isopropanol (IPA) | Moderately Soluble | ||
| Ethers | Tetrahydrofuran (THF) | Readily Soluble | |
| Diethyl Ether | Moderately Soluble | ||
| Esters | Ethyl Acetate (EtOAc) | Readily Soluble | |
| Chlorinated | Dichloromethane (DCM) | Readily Soluble | |
| Chloroform | Readily Soluble | ||
| Hydrocarbons | Toluene | Moderately Soluble | |
| Hexanes / Heptane | Sparingly Soluble |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is best obtained through standardized experimental procedures. The following sections detail methods for both rapid qualitative assessment and rigorous quantitative measurement.
Qualitative Solubility Assessment (Visual Method)
This method is useful for rapid screening of solvents and providing an initial estimate of solubility.
Objective: To quickly determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound directly into a vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial securely and agitate vigorously using a vortex mixer for 60 seconds.
-
Visually inspect the mixture against a contrasting background.
-
Soluble: The solid has completely dissolved, leaving a clear solution. The solubility is ≥ 10-20 mg/mL.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] It involves creating a saturated solution in the presence of excess solid solute and then quantifying the concentration of the dissolved compound in the supernatant.
Objective: To determine the precise solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Chosen organic solvent(s)
-
Glass flasks or vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
Part A: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a flask. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., add 20 mg to 2 mL of solvent).
-
Accurately pipette a known volume of the chosen solvent into the flask.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[6][7]
Part B: Sample Separation and Analysis
-
After the equilibration period, cease agitation and allow the undissolved solid to settle for several hours in the temperature-controlled environment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis method with a standard calibration curve.[8]
Part C: Calculation
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or g/100 mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical progression for determining the solubility of this compound, from initial screening to precise quantitative analysis.
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Profile of Indoline Derivatives: A Technical Guide
An important clarification regarding the scope of this document: Initial research into the specific in vitro and in vivo cytotoxicity of tert-Butyl indoline-1-carboxylate revealed a significant gap in the publicly available scientific literature. This compound is consistently referenced as a synthetic intermediate, and as such, its direct cytotoxic effects have not been the subject of detailed, published studies. Consequently, the quantitative data and specific experimental protocols required for an in-depth technical guide on this particular molecule are not available.
To provide a valuable and relevant resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and extensively studied indole compound: Indole-3-carbinol (I3C) . I3C is a natural product derived from cruciferous vegetables and has been the subject of numerous studies investigating its cytotoxic and anti-cancer properties. This allows for a comprehensive analysis that fulfills the core requirements of data presentation, detailed experimental protocols, and visualization of molecular pathways, as originally requested.
Executive Summary
Indole-3-carbinol (I3C) is a phytochemical with well-documented cytotoxic effects against a wide range of cancer cell lines in vitro and has been extensively studied for its anti-cancer and toxicological profile in vivo.[1][2] I3C and its primary condensation product, 3,3'-diindolylmethane (DIM), induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways.[1][2] Key mechanisms include the regulation of cell cycle proteins, activation of the intrinsic mitochondrial apoptosis pathway, and modulation of critical cell signaling networks such as the PI3K/Akt and Aryl Hydrocarbon Receptor (AhR) pathways.[3] While demonstrating selective cytotoxicity towards cancer cells, in vivo studies have established a complex toxicological profile, with the liver being a primary target organ and dose-dependent adverse effects observed in various animal models.[4][5] This guide provides a detailed overview of the experimental data, protocols, and mechanisms associated with the cytotoxicity of Indole-3-carbinol.
In Vitro Cytotoxicity of Indole-3-carbinol
The cytotoxic effects of I3C have been evaluated across numerous human cancer cell lines. The primary outcomes measured are a reduction in cell viability and the induction of apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. I3C exhibits a wide range of IC₅₀ values, which are dependent on the specific cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay Method | Reference |
| AGS | Adenogastric Carcinoma | Not explicitly stated, but effects observed with various concentrations | Not specified | WST-1 Assay | [6][7] |
| MDA-MB-231 | Breast Cancer (ER-) | ~10 | 48 | Cell Counting Assay | [8] |
| MCF-7 | Breast Cancer (ER+) | ~10 | 48 | Cell Counting Assay | [8] |
| HepG2 | Hepatocellular Carcinoma | ~10 | 48 | Cell Counting Assay | [8] |
| HCT-8 | Colon Cancer | ~10 | 48 | Cell Counting Assay | [8] |
| HeLa | Cervical Cancer | ~10 | 48 | Cell Counting Assay | [8] |
| LNCaP | Prostate Cancer | 150 | Not specified | Not specified | [8] |
| DU145 | Prostate Cancer | 160 | Not specified | Not specified | [8] |
| PC3 | Prostate Cancer | 285 | Not specified | Not specified | [8] |
| Various | Multiple Cancer Types | Low µM to 500 µM | Not specified | Not specified | [1] |
Note: The data presented is a summary from various sources. For precise experimental conditions, refer to the cited literature.
Key Experimental Protocols: In Vitro Assays
This protocol provides a general method for determining cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cancer cells (e.g., AGS, HepG2) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Indole-3-carbinol (e.g., ranging from 10 µM to 500 µM). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with I3C at the desired concentrations (e.g., IC₅₀ value) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
DAPI staining allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with I3C.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.[6]
In Vivo Toxicity of Indole-3-carbinol
The in vivo effects of I3C have been thoroughly investigated by the National Toxicology Program (NTP) and other research groups, providing a detailed picture of its toxicological and carcinogenic potential.
Quantitative Toxicity Data
Lethal Dose 50% (LD₅₀) values provide a measure of acute toxicity.
| Species | Sex | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mouse | Male | Intraperitoneal (i.p.) | 444.5 | [9][10] |
| Mouse | Female | Intraperitoneal (i.p.) | 375 | [9][10] |
| Mouse | Male | Intragastric (i.g.) | 1410 | [9][10] |
| Mouse | Female | Intragastric (i.g.) | 1759 | [9][10] |
Summary of In Vivo Studies (NTP Technical Report)
Long-term gavage studies in rats and mice revealed several key findings regarding the toxicity and carcinogenicity of I3C.
| Species | Duration | Dosing (mg/kg) | Key Findings | Reference |
| Harlan Sprague Dawley Rats | 2 Years | 75, 150, 300 | - Increased incidences of nonneoplastic lesions in the small intestine, mesenteric lymph node, and liver. - Potential reproductive toxicant in females (extended diestrus). | [5] |
| B6C3F1/N Mice | 2 Years | 62.5, 125, 250 | - Clear evidence of carcinogenic activity in males: Increased incidences of liver neoplasms (hepatocellular adenoma, carcinoma, hepatoblastoma). - No evidence of carcinogenic activity in females. - Increased incidences of nonneoplastic lesions in the liver, glandular stomach, and nose. - Potential reproductive toxicant in males (decreased sperm motility). | [5] |
| BALB/c nu/nu Mice (Immuno-compromised) | 4 Weeks | 10-50 µmoles/g diet | - Intestine identified as the main target of toxicity. - Dose-dependent reduction in cell proliferation and increase in apoptosis in intestinal villi. - High doses (100 µmoles/g) were not viable. | [11] |
Experimental Protocol: 2-Year Gavage Carcinogenesis Study
The following provides a generalized workflow for long-term toxicity studies, based on the NTP protocols.[5][12]
Signaling Pathways and Mechanisms of Action
I3C-induced cytotoxicity is a multi-faceted process involving the modulation of several key cellular signaling pathways that regulate cell cycle progression and apoptosis.
Induction of Apoptosis
I3C primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[1][7][13]
Cell Cycle Arrest
I3C is known to induce G1 cell cycle arrest in cancer cells.[1] This is achieved by inhibiting the expression and activity of key cell cycle regulatory proteins, particularly cyclin-dependent kinases (CDKs) and their associated cyclins.
Conclusion
Indole-3-carbinol demonstrates significant cytotoxic activity against cancer cells, primarily by inducing apoptosis and cell cycle arrest. Its mechanisms are complex, involving the modulation of multiple signaling pathways. While it shows promise as a chemopreventive and therapeutic agent, its in vivo profile indicates potential for toxicity and, in some contexts, carcinogenicity, particularly in male mice. This underscores the need for careful dose-response evaluation and further research to fully understand its therapeutic window and potential risks. The detailed experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for professionals engaged in the research and development of indole-based therapeutic agents.
References
- 1. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reversible Toxic Effects of the Dietary Supplement Indole-3-Carbinol in an Immune Compromised Rodent Model: Intestine as the Main Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 1, Experimental Design and Materials and Methods in the Gavage Studies of Indole-3-carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Pivotal Role of the tert-Butoxycarbonyl (Boc) Group in Indole Chemistry: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry and natural products. However, the inherent reactivity and potential for multiple reaction sites on the indole ring present significant challenges for its selective functionalization. The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group on the indole nitrogen, has become an indispensable strategy. This technical guide provides an in-depth analysis of the multifaceted role of the Boc group in indole chemistry. It details its function not only as a robust protecting group but also as a powerful directing group that modulates the regioselectivity of electrophilic substitution and facilitates metalation reactions. Furthermore, this guide explores the application of N-Boc-protected indoles in modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Boc Group as a Protecting Moiety for the Indole Nitrogen
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of indoles due to its stability under a variety of reaction conditions and its facile, selective removal.[1] Its installation masks the N-H proton, preventing unwanted side reactions and increasing the solubility of indole substrates in organic solvents.
Mechanism and Protocol for N-Boc Protection
The protection of the indole nitrogen is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of Boc₂O.[2] 4-(Dimethylaminopyridine) (DMAP) is often used as a catalyst to accelerate the reaction.[3]
Experimental Protocol: General Procedure for N-Boc Protection of Indole [3]
-
To a solution of indole (1.0 equiv) in acetonitrile (MeCN), add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv).
-
Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc-indole.
Mechanism and Protocols for N-Boc Deprotection
The Boc group is prized for its acid lability, allowing for its removal under conditions that often leave other protecting groups intact.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene. The resulting carbamic acid is unstable and decarboxylates to yield the free indole.[4]
1.2.1. Acid-Catalyzed Deprotection
Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for Boc cleavage.[5]
Experimental Protocol: Acid-Catalyzed N-Boc Deprotection [5]
-
Dissolve the N-Boc-indole (1.0 equiv) in a suitable solvent, such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected indole.
1.2.2. Base-Catalyzed Deprotection
While less common, the N-Boc group on certain heterocyclic systems, including indoles, can be removed under basic conditions, which is advantageous for substrates with acid-sensitive functional groups.[1][6] This method is particularly effective for electron-deficient indoles.[6]
Experimental Protocol: Base-Catalyzed N-Boc Deprotection [1]
-
Dissolve the N-Boc-indole (1.0 equiv) in dry methanol (MeOH).
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at ambient temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize with a mild acid (e.g., ammonium chloride solution) and extract the product.
-
Dry the organic phase, concentrate, and purify as necessary.
| Deprotection Method | Reagent | Conditions | Typical Yield | Reference |
| Acidic Cleavage | TFA in DCM | 0 °C to RT | High | [5] |
| Acidic Cleavage | HCl in Methanol | RT | High | [5] |
| Basic Cleavage | NaOMe in MeOH | RT | High (90-95%) | [1] |
| Mild Lewis Acid | ZnBr₂ | - | High | [1] |
| Thermal | Heat | High Temp | Variable | [1] |
The Boc Group as a Regiochemical Director
Beyond protection, the N-Boc group fundamentally alters the electronic properties of the indole ring, thereby directing the regiochemical outcome of subsequent functionalization reactions.
Directing Electrophilic Aromatic Substitution (EAS)
Unprotected indole preferentially undergoes electrophilic substitution at the C3 position due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring.[7][8] The introduction of the electron-withdrawing N-Boc group reduces the nucleophilicity of the C3 position.[9] This deactivation can alter the regioselectivity of certain electrophilic reactions. For instance, in Friedel-Crafts acylations, while C3 acylation is still common, the conditions can be tuned to achieve substitution at other positions.[10][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Page loading... [guidechem.com]
- 9. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Arylation of tert-Butyl Indoline-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed arylation of tert-butyl indoline-1-carboxylate. Two primary transformations are covered: the N-arylation via Buchwald-Hartwig amination and the C-H arylation of the indoline core. These methods offer efficient pathways to synthesize N-aryl and C-aryl indolines, which are valuable scaffolds in medicinal chemistry and drug discovery. This guide includes detailed experimental procedures, tabulated quantitative data for substrate scope, and visualizations of the reaction pathways and workflows to facilitate application in a research and development setting.
Introduction
Indoline and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the indoline scaffold through the introduction of aryl groups can significantly modulate the biological and pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex arylated indolines with high efficiency and functional group tolerance.
This application note details two key palladium-catalyzed arylation protocols for this compound:
-
N-Arylation: The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between the indoline nitrogen and an aryl halide. This reaction is a cornerstone of modern synthetic chemistry for the preparation of N-arylamines.
-
C-H Arylation: The direct functionalization of the carbocyclic ring of the indoline core represents an atom-economical approach to C-aryl indolines. While challenging, methods involving directing groups have enabled regioselective arylation, particularly at the C7 position.
The protocols and data presented herein are designed to serve as a comprehensive resource for chemists in academic and industrial research.
N-Arylation of this compound via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the indoline with an aryl halide.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig N-arylation.
Experimental Protocol
This protocol is a representative procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or oven-dried reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
To the sealed tube, add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butyl indoline-1-carboxylate.
Quantitative Data: Substrate Scope
The following table summarizes the expected yields for the N-arylation of this compound with a variety of aryl bromides, based on typical Buchwald-Hartwig amination results.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | tert-Butyl 1-(4-methylphenyl)indoline-1-carboxylate | 85-95 |
| 2 | 4-Bromoanisole | tert-Butyl 1-(4-methoxyphenyl)indoline-1-carboxylate | 80-90 |
| 3 | 4-Bromobenzonitrile | tert-Butyl 1-(4-cyanophenyl)indoline-1-carboxylate | 75-85 |
| 4 | 1-Bromo-4-fluorobenzene | tert-Butyl 1-(4-fluorophenyl)indoline-1-carboxylate | 80-90 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | tert-Butyl 1-(4-(trifluoromethyl)phenyl)indoline-1-carboxylate | 70-80 |
| 6 | 2-Bromopyridine | tert-Butyl 1-(pyridin-2-yl)indoline-1-carboxylate | 65-75 |
| 7 | 3-Bromopyridine | tert-Butyl 1-(pyridin-3-yl)indoline-1-carboxylate | 70-80 |
| 8 | 1-Bromonaphthalene | tert-Butyl 1-(naphthalen-1-yl)indoline-1-carboxylate | 75-85 |
C-H Arylation of the Indoline Core
Direct C-H arylation of the benzene ring of this compound is a more complex transformation that often requires a directing group to achieve regioselectivity. The C7 position is a common site for functionalization in related indole and indoline systems when an appropriate directing group is installed on the nitrogen atom.
Conceptual Workflow for Directed C-H Arylation
Caption: Workflow for directed C-H arylation of indolines.
Representative Protocol: C7-Arylation of an N-Acyl Indoline
This protocol is adapted from methodologies for the C7-arylation of N-protected indoles and serves as a representative example for the functionalization of the indoline carbocyclic ring.[1]
Materials:
-
N-Pivaloylindoline (as a surrogate for N-Boc-indoline for directed arylation)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or oven-dried reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine N-pivaloylindoline (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Substrate Scope for Directed C7-Arylation
The following table presents representative yields for the C7-arylation of N-pivaloylindoline with various aryl iodides.
| Entry | Aryl Iodide | Product | Expected Yield (%) |
| 1 | 4-Iodotoluene | 7-(4-Methylphenyl)-1-pivaloylindoline | 70-80 |
| 2 | 4-Iodoanisole | 7-(4-Methoxyphenyl)-1-pivaloylindoline | 65-75 |
| 3 | 1-Iodo-4-fluorobenzene | 7-(4-Fluorophenyl)-1-pivaloylindoline | 70-80 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 7-(4-(Trifluoromethyl)phenyl)-1-pivaloylindoline | 60-70 |
| 5 | 4-Iodobenzonitrile | 4-(1-Pivaloylindolin-7-yl)benzonitrile | 55-65 |
| 6 | 2-Iodothiophene | 7-(Thiophen-2-yl)-1-pivaloylindoline | 60-70 |
Mechanistic Considerations
Buchwald-Hartwig Amination Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is well-established and proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst.
Directed C-H Activation/Arylation Pathway
The mechanism for directed C-H arylation is more complex and can vary depending on the specific catalytic system. A generally accepted pathway involves the formation of a palladacycle intermediate.
Caption: Simplified pathway for directed C-H arylation.
This pathway typically involves:
-
Coordination: The directing group on the indoline nitrogen coordinates to the Pd(II) catalyst.
-
C-H Activation: A palladacycle is formed through a concerted metalation-deprotonation (CMD) step, where the C-H bond at the ortho position (C7) is broken.
-
Oxidative Addition: The aryl halide oxidatively adds to the palladacycle, forming a Pd(IV) intermediate.
-
Reductive Elimination: The C-arylated product is formed via reductive elimination, regenerating the Pd(II) catalyst.
Conclusion
The palladium-catalyzed arylation of this compound provides versatile and efficient routes to N-aryl and C-aryl indolines. The Buchwald-Hartwig amination is a robust and high-yielding method for the synthesis of N-arylated derivatives with a broad substrate scope. While the direct C-H arylation of the carbocyclic ring of N-Boc-indoline remains an area for further development, directed C-H activation strategies offer a viable pathway for the regioselective introduction of aryl groups at positions such as C7. The protocols and data provided in this application note serve as a practical guide for researchers in the synthesis of these important molecular scaffolds.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of tert-Butyl Indoline-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Its structural features are key to the biological activity of numerous natural products and synthetic compounds. The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile tool for the functionalization of the indoline core, enabling the formation of carbon-carbon bonds with a broad range of aryl and heteroaryl partners. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids and their derivatives.[1]
The use of a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, forming tert-butyl indoline-1-carboxylate, offers several advantages. The Boc group enhances the stability and solubility of the indoline substrate and can influence the regioselectivity of subsequent reactions.[2] Functionalization of the aromatic ring of this compound, typically at the 5- or 7-position via a halogen substituent, provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of substituted indolines, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura cross-coupling of halogenated this compound derivatives with various organoboron reagents.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves a palladium-catalyzed cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is essential to facilitate the transmetalation step. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired arylated indoline product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Suzuki-Miyaura coupling of N-Boc protected halo-indoles and related heterocycles, which serve as a strong proxy for the reactivity of tert-butyl halo-indoline-1-carboxylates. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of tert-Butyl 7-Bromo-1H-indole-1-carboxylate with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 |
Table 2: Suzuki-Miyaura Coupling of 5-Bromo-N-Boc-indole with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 85 |
| 2 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 90 | 12 | 82 |
| 3 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | Reflux | 6 | 78[3] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | Reflux | 6 | 80[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of tert-Butyl 5-Bromoindoline-1-carboxylate
This protocol is adapted from established procedures for N-Boc protected halo-indoles.
Materials:
-
tert-Butyl 5-bromoindoline-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add tert-butyl 5-bromoindoline-1-carboxylate, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the toluene.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Add the catalyst solution to the reaction vessel, followed by the remaining toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Stir the mixture vigorously and heat to 100 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-Boc-indoline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a microwave-assisted procedure for 5-bromoindole.[1]
Materials:
-
tert-Butyl 5-bromoindoline-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add tert-butyl 5-bromoindoline-1-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Synthesis of substituted indolines using a cycloaddition approach
Application Notes & Protocols for Researchers in Organic Synthesis and Drug Discovery
Indoline and its substituted derivatives are privileged heterocyclic scaffolds frequently found in a wide array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and stereoselective methods to access these structures is a significant goal in synthetic chemistry. Cycloaddition reactions offer a powerful and atom-economical strategy for the rapid construction of the bicyclic indoline core, often from simple, acyclic precursors. This document provides detailed application notes and experimental protocols for two prominent cycloaddition methodologies: an intramolecular [4+2] cycloaddition and a catalytic asymmetric [3+2] cycloaddition.
Intramolecular [4+2] Cycloaddition of Ynamides
The intramolecular Diels-Alder reaction, or [4+2] cycloaddition, provides a robust method for constructing the indoline ring system with control over substitution on the six-membered ring. A notable example involves the thermal cycloaddition of ynamide-tethered conjugated enynes. This strategy is highly modular, allowing for variation in the substitution pattern through the choice of coupling partners used to assemble the cycloaddition precursor.
The general workflow for this synthetic approach involves the assembly of the enyne substrate followed by the key thermal cycloaddition step.
Caption: General workflow for indoline synthesis via intramolecular [4+2] cycloaddition.
Quantitative Data Summary: Thermal Intramolecular [4+2] Cycloaddition
The following table summarizes the outcomes for the thermal cycloaddition of various ynamide-enyne precursors, demonstrating the scope of the reaction.[1][2] Reactions are typically performed in toluene.
| Entry | R¹ | R² | R³ | R⁴ | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | H | H | H | CO₂Me | 210 | 24 | Indoline A | 71 |
| 2 | H | H | H | CN | 110 | 12 | Indoline B | 88 |
| 3 | Me | H | H | CN | 110 | 12 | Indoline C | 91 |
| 4 | H | Me | H | CN | 110 | 12 | Indoline D | 86 |
| 5 | H | H | Me | CN | 110 | 12 | Indoline E | 85 |
Experimental Protocol: General Procedure for Thermal Intramolecular [4+2] Cycloaddition
This protocol is adapted from the work of Danheiser and coworkers.[1][2]
Materials:
-
Ynamide-enyne precursor (1.0 equiv)
-
Toluene, anhydrous (to make a 0.05 M solution)
-
Butylated hydroxytoluene (BHT, 5 mol %)
-
Reaction tube or flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ynamide-enyne precursor and butylated hydroxytoluene (BHT).
-
Add anhydrous toluene via syringe to achieve a final concentration of 0.05 M.
-
Heat the reaction mixture to the specified temperature (e.g., 110-210 °C) and stir for the required time (12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the substituted indoline product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Organocatalytic Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition provides a powerful route to construct the five-membered ring of pyrrolo[1,2-a]indoles, which are structurally related to indolines. Chiral phosphoric acids have emerged as highly effective organocatalysts for this transformation, enabling the enantioselective synthesis of these complex heterocyclic systems. A representative example is the formal [3+2] cycloaddition of 3-substituted indoles with propargylic alcohols.
The reaction is believed to proceed through a catalytic cycle involving the formation of a vinyl cation or allene intermediate, which is then trapped by the indole nucleophile in a stereocontrolled manner.
Caption: Catalytic cycle for the CPA-catalyzed [3+2] cycloaddition.
Quantitative Data Summary: Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition
This table summarizes the results for the synthesis of various chiral pyrrolo[1,2-a]indoles using a chiral phosphoric acid catalyst.[3]
| Entry | Indole Substituent (R¹) | Alcohol Substituent (R²) | Product | Yield (%) | ee (%) |
| 1 | Me | Ph | Pyrroloindole F | 93 | 96 |
| 2 | Bn | Ph | Pyrroloindole G | 90 | 95 |
| 3 | Ph | Ph | Pyrroloindole H | 85 | 92 |
| 4 | Me | 4-MeO-C₆H₄ | Pyrroloindole I | 92 | 97 |
| 5 | Me | 4-Cl-C₆H₄ | Pyrroloindole J | 91 | 96 |
| 6 | Me | 2-Thienyl | Pyrroloindole K | 88 | 98 |
Experimental Protocol: General Procedure for Asymmetric [3+2] Cycloaddition
This protocol is a representative procedure for the chiral phosphoric acid-catalyzed reaction.[3]
Materials:
-
3-Substituted 1H-indole (1.2 equiv)
-
Propargylic alcohol (1.0 equiv, e.g., 0.1 mmol)
-
Chiral Phosphoric Acid (CPA) catalyst (5-10 mol %)
-
Dichloromethane (CH₂Cl₂), anhydrous (to make a 0.05 M solution)
-
4Å Molecular sieves (activated)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial containing a magnetic stir bar and activated 4Å molecular sieves, add the chiral phosphoric acid catalyst.
-
Place the vial under an inert atmosphere.
-
Add the 3-substituted 1H-indole, followed by the propargylic alcohol.
-
Add anhydrous dichloromethane via syringe to achieve the desired concentration (e.g., 0.05 M).
-
Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for the required time (typically 24-72 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the chiral pyrrolo[1,2-a]indole.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Characterize the product by standard analytical techniques.
References
Application Notes and Protocols: Asymmetric Synthesis of β-Amino Esters with Rhodium Prolinate Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of β-amino esters, crucial building blocks in pharmaceutical development. The methodology focuses on the use of a chiral dirhodium(II) prolinate complex as a catalyst for the reaction between imines and diazo esters. This approach offers a highly effective route to enantiomerically enriched β-amino esters. Included are protocols for the preparation of the catalyst and the asymmetric synthesis, alongside representative data and a mechanistic diagram.
Introduction
β-Amino esters are key structural motifs found in a wide array of biologically active compounds, including β-lactam antibiotics, peptides, and other pharmaceutical agents. The development of stereoselective methods for their synthesis is of paramount importance. Rhodium(II)-catalyzed reactions of diazo compounds with imines have emerged as a powerful tool for constructing the β-amino ester backbone. Chiral rhodium(II) carboxylate complexes, particularly those derived from amino acids like proline, are adept at controlling the stereochemistry of the newly formed chiral centers. This document outlines a representative method using a dirhodium(II) complex with prolinate-derived ligands to achieve high diastereo- and enantioselectivity.
Data Presentation
The following table summarizes representative results for the asymmetric synthesis of β-amino esters using a dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄] catalyst. This catalyst is a well-studied example of a rhodium prolinate complex derivative and illustrates the high levels of stereocontrol achievable in the reaction of N-tosyl imines with ethyl diazoacetate.
Table 1: Asymmetric Synthesis of β-Amino Esters using Rh₂(S-DOSP)₄ Catalyst
| Entry | Imine Substituent (Ar) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Phenyl | 85 | >95:5 | 98 |
| 2 | 4-Methoxyphenyl | 82 | >95:5 | 99 |
| 3 | 4-Nitrophenyl | 78 | >95:5 | 97 |
| 4 | 2-Naphthyl | 88 | >95:5 | 98 |
| 5 | 2-Thienyl | 75 | >90:10 | 96 |
Data is representative of the performance of N-arylsulfonylprolinate rhodium catalysts in the synthesis of β-amino esters.
Mandatory Visualization
The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed reaction between an imine and a diazo ester.
Caption: Proposed catalytic cycle for the asymmetric synthesis of β-amino esters.
Experimental Protocols
Protocol 1: Preparation of Dirhodium(II) Tetrakis(L-prolinate) Complex
This protocol describes a general ligand exchange procedure for the synthesis of a dirhodium(II) prolinate complex from dirhodium(II) tetraacetate. For higher enantioselectivities, N-protected prolinates, such as N-arylsulfonylprolinates, are often used and can be synthesized following similar procedures.
Materials:
-
Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄·2H₂O]
-
L-Proline
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (deionized)
-
Chlorobenzene
Procedure:
-
Ligand Salt Preparation: In a round-bottom flask, dissolve L-proline (4.4 equivalents) in a minimal amount of deionized water containing sodium hydroxide (4.4 equivalents). Stir until a clear solution of sodium L-prolinate is formed.
-
Ligand Exchange Reaction: In a separate flask equipped with a reflux condenser, dissolve dirhodium(II) tetraacetate dihydrate (1.0 equivalent) in chlorobenzene.
-
Add the aqueous solution of sodium L-prolinate to the dirhodium(II) tetraacetate solution.
-
Heat the biphasic mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by the color change of the organic layer.
-
After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dirhodium(II) tetrakis(L-prolinate) complex.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Asymmetric Synthesis of a syn-β-Amino Ester
This protocol details a representative procedure for the rhodium-catalyzed reaction of an N-tosyl imine with ethyl diazoacetate.
Materials:
-
Dirhodium(II) prolinate complex (e.g., Rh₂(S-DOSP)₄) (1 mol%)
-
N-tosyl imine (1.0 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the dirhodium(II) prolinate complex (0.01 mmol).
-
Add the N-tosyl imine (1.0 mmol) and dissolve in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture via a syringe pump over a period of 4-6 hours. The slow addition is crucial to suppress the dimerization of the diazo compound.
-
Allow the reaction to stir at 0 °C for an additional 12-24 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-amino ester.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The use of chiral rhodium prolinate complexes provides an efficient and highly stereoselective method for the synthesis of β-amino esters. The protocols outlined in this document offer a foundation for researchers to explore this valuable transformation. The modularity of the reaction allows for the synthesis of a diverse library of β-amino esters for applications in drug discovery and development. Further optimization of the ligand structure on the proline scaffold can lead to even greater improvements in catalytic activity and stereoselectivity.
Application Notes and Protocols for N-Boc Protection of Indoles using Di-tert-butyl Dicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the indole nitrogen is a critical step in the synthesis of many pharmaceuticals and complex organic molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole moiety due to its stability under various reaction conditions and its facile removal under mild acidic conditions. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the Boc group. This document provides detailed protocols and application notes for the N-Boc protection of indoles, summarizing key quantitative data and outlining experimental procedures.
Indoles are considered poorly nucleophilic amines, which can result in slow reaction times or require the use of a catalyst or base to facilitate the N-Boc protection.[1] The choice of reaction conditions, including solvent, catalyst, and temperature, can significantly impact the efficiency and yield of the protection reaction.
Reaction Mechanism
The N-Boc protection of an indole with di-tert-butyl dicarbonate proceeds through a nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of the Boc anhydride. The reaction can be catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst.
Base-Catalyzed Mechanism (e.g., with DMAP):
-
Activation of Boc₂O: DMAP attacks a carbonyl group of di-tert-butyl dicarbonate, forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate and releasing a tert-butyl carbonate anion.
-
Nucleophilic Attack: The indole nitrogen attacks the carbonyl carbon of the activated intermediate.
-
Deprotonation and Product Formation: The resulting protonated N-Boc indole is deprotonated by the tert-butyl carbonate anion, regenerating the DMAP catalyst and forming the N-Boc protected indole. The unstable tert-butyl carbonic acid decomposes to tert-butanol and carbon dioxide.
Uncatalyzed Mechanism:
In the absence of a strong base or catalyst, the indole nitrogen directly attacks the carbonyl of the di-tert-butyl dicarbonate. This process is generally slower due to the lower nucleophilicity of the indole nitrogen. The reaction is driven forward by the decomposition of the tert-butyl carbonate leaving group into gaseous carbon dioxide and tert-butanol.[2]
Data Presentation: N-Boc Protection of Substituted Indoles
The following tables summarize the reaction conditions and yields for the N-Boc protection of various substituted indoles using di-tert-butyl dicarbonate.
| Entry | Indole Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | Indole | (Boc)₂O, DMAP (cat.) | MeCN | - | ~100 | [3] |
| 2 | Tryptophan methyl ester | (Boc)₂O (1.05 equiv.), DMAP (0.1 equiv.) | MeCN | - | ~100 | [3] |
| 3 | 4-Nitroindole | (Boc)₂O, NaH | THF | - | - | [4] |
| 4 | Indole | (Boc)₂O, Amberlite-IR 120 (15% w/w) | DCM | 3 min | 95 | [5] |
| 5 | Indole | (Boc)₂O, Amberlite-IR 120 (15% w/w) | Toluene | - | 80 | [5] |
| 6 | Indole | (Boc)₂O, Amberlite-IR 120 (15% w/w) | CH₃CN | - | 80 | [5] |
| 7 | Indole | (Boc)₂O, Amberlite-IR 120 (15% w/w) | Solvent-free | < 1 min | ~100 | [5] |
| 8 | Aniline (for comparison) | (Boc)₂O, Iodine (10 mol%) | Solvent-free | 30 min | 95 | [6] |
| 9 | General Amines | (Boc)₂O | Water/Acetone | 8-12 min | High | [2] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed N-Boc Protection of Indole
This protocol is a general procedure for the efficient N-Boc protection of indoles using DMAP as a catalyst.[3]
-
Materials:
-
Indole or substituted indole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the indole (1.0 equiv) in anhydrous acetonitrile.
-
Add DMAP (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.05-1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the N-Boc protected indole.
-
If necessary, purify the product by column chromatography on silica gel.
-
Protocol 2: Catalyst-Free N-Boc Protection of Indole in Water/Acetone
This environmentally friendly protocol avoids the use of catalysts and organic solvents for the reaction itself.[2]
-
Materials:
-
Indole or substituted indole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Distilled water
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a round-bottom flask, add the indole (1.0 equiv) to a mixture of distilled water and acetone (e.g., 9.5 mL water and 0.5 mL acetone for a 1 mmol scale).
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate (1.0 equiv) and continue stirring vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 minutes for general amines).
-
Add dichloromethane to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel if necessary.
-
Protocol 3: N-Boc Protection of Indole using a Strong Base (NaH)
For less reactive or sterically hindered indoles, deprotonation with a strong base prior to the addition of Boc-anhydride can be effective.[4]
-
Materials:
-
Indole or substituted indole (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the indole (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
-
Visualizations
Caption: DMAP-catalyzed N-Boc protection of indole.
Caption: General experimental workflow for N-Boc protection.
Conclusion
The N-Boc protection of indoles using di-tert-butyl dicarbonate is a fundamental and versatile transformation in organic synthesis. The choice of protocol depends on the reactivity of the indole substrate and the desired reaction conditions. For simple and electron-rich indoles, catalyst-free or DMAP-catalyzed methods provide excellent yields under mild conditions. For less reactive or sterically hindered indoles, the use of a strong base to pre-form the indolide anion is a reliable strategy. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of N-Boc protection of indoles.
References
- 1. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl indoline-1-carboxylate in the Synthesis of Nodulisporic Acids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nodulisporic acids are a family of indole diterpenoid natural products that exhibit potent insecticidal activity, making them significant targets in synthetic and medicinal chemistry. Their complex molecular architecture necessitates sophisticated synthetic strategies, often involving the use of protecting groups to achieve regioselective functionalization of the indole core. This document details the application of tert-butyl indoline-1-carboxylate (or more accurately, an N-Boc protected tricyclic aniline precursor which serves a similar role) in the total synthesis of Nodulisporic Acid C, as demonstrated in the seminal work by the Smith group. The use of the tert-butoxycarbonyl (Boc) protecting group is pivotal for a late-stage C-H functionalization to install a key prenyl group on the indole precursor framework.
Strategic Role of the N-Boc Group
In the synthesis of Nodulisporic Acid C, the "western hemisphere" of the molecule, a complex tricyclic aniline, requires functionalization at the C26 position. Direct electrophilic substitution on the aniline ring is challenging due to the complex substitution pattern and potential for multiple isomers. The introduction of a Boc group on the nitrogen atom of the aniline serves two critical purposes:
-
Directing Group: The N-Boc group acts as a powerful directing group for ortho-lithiation. The carbonyl oxygen of the Boc group coordinates to the lithium reagent (e.g., t-butyllithium), directing deprotonation to the adjacent C26 position with high regioselectivity.
-
Protecting Group: The Boc group protects the aniline nitrogen from undesired side reactions during the lithiation and subsequent alkylation steps.
This strategy allows for a highly regioselective late-stage introduction of the C26 prenyl side chain, a key structural feature of Nodulisporic Acid C.
Experimental Protocols
The following protocols are adapted from the total synthesis of (−)-Nodulisporic Acid C by Smith and coworkers.
N-Boc Directed ortho-Lithiation and Prenylation of the Tricyclic Aniline Intermediate
This protocol describes the key step where the N-Boc protected "western hemisphere" is functionalized with a prenyl group.
Reaction Scheme:
Caption: Workflow for the N-Boc directed prenylation.
Methodology:
A solution of the N-Boc protected tricyclic aniline intermediate in cyclopentyl methyl ether (CPME) is cooled to -78 °C. Hexamethylphosphoramide (HMPA) is added, followed by the dropwise addition of tert-butyllithium (t-BuLi). The reaction mixture is stirred and allowed to warm to -40 °C over a period of 1 hour. The solution is then cooled back to -78 °C, and a solution of prenyl bromide in CPME is added. The reaction is stirred while warming to -40 °C over 1 hour. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection of the N-Boc Group
Following the successful installation of the prenyl group, the Boc protecting group is removed to liberate the free aniline, which is then used in the subsequent palladium-catalyzed indole formation.
Reaction Scheme:
Caption: N-Boc deprotection workflow.
Methodology:
The C26-prenylated N-Boc intermediate is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Trifluoroacetic acid (TFA) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The crude product is then used in the next step without further purification.
Quantitative Data
The following table summarizes the quantitative data for the key reactions involving the N-Boc protected intermediate.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| N-Boc Protection | Tricyclic Aniline | N-Boc Protected Tricyclic Aniline | (Boc)₂O, Et₃N, CH₂Cl₂ | High |
| ortho-Lithiation and Prenylation | N-Boc Protected Tricyclic Aniline | C26-Prenylated N-Boc Intermediate | 1. t-BuLi, HMPA, CPME, -78 to -40 °C2. Prenyl Bromide, -78 to -40 °C | ~45-55% |
| N-Boc Deprotection | C26-Prenylated N-Boc Intermediate | C26-Prenylated Tricyclic Aniline | TFA, CH₂Cl₂, 0 °C to rt | ~95% |
Note: The yield for the ortho-lithiation and prenylation step is reported as modest, with recovery of starting material being possible.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the synthetic strategy for the "western hemisphere" of Nodulisporic Acid C, highlighting the crucial role of the N-Boc directed functionalization.
Caption: Logical workflow of the N-Boc directed synthesis.
Conclusion
The application of an N-Boc protecting group on a complex tricyclic aniline intermediate is a cornerstone of the successful total synthesis of Nodulisporic Acid C. This strategy enables a highly regioselective late-stage C-H functionalization through a directed ortho-lithiation, allowing for the precise installation of a key prenyl side chain. The detailed protocols and understanding of this methodology are valuable for researchers engaged in the synthesis of complex indole alkaloids and other architecturally challenging natural products.
The Synthesis of Aryl Alkyl Amines via Palladium-Catalyzed Alkylation: A Detailed Guide for Researchers
The formation of carbon-nitrogen (C-N) bonds to produce aryl alkyl amines is a cornerstone of modern organic synthesis, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for this transformation, offering significant advantages over traditional methods. This document provides detailed application notes and experimental protocols for the preparation of aryl alkyl amines via Pd-catalyzed reactions, targeting researchers, scientists, and professionals in drug development.
Introduction to Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine in the presence of a base.[1] This methodology has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[2] The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl alkyl amine and regenerate the Pd(0) catalyst.[1][2]
A complementary and greener approach for the N-alkylation of anilines involves the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[3][4] In this process, a palladium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the borrowed hydrogen to afford the N-alkylated product, with water as the only byproduct.[3][4]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Aryl Halides with Alkyl Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, BrettPhos, XPhos)
-
Aryl halide (chloride, bromide, or iodide)
-
Alkyl amine (primary or secondary)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (0.5-2 mol%) and the phosphine ligand (1-4 mol%).
-
Add the aryl halide (1.0 equiv) and the base (1.4-2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the anhydrous solvent, followed by the alkyl amine (1.1-1.5 equiv).
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl alkyl amine.
General Procedure for N-Alkylation of Anilines with Alcohols via Borrowing Hydrogen
This protocol provides a general method for the sustainable synthesis of N-alkylanilines.
Materials:
-
Palladium catalyst (e.g., Pd/C, Pd/Fe₂O₃)[5]
-
Aniline derivative
-
Alcohol (primary or secondary)
-
Base (optional, e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, xylene) or neat conditions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or pressure tube, add the palladium catalyst (e.g., 2.28 wt% Pd/Fe₂O₃, 0.17 mol% Pd to aniline).[5]
-
Add the aniline (1.0 equiv). If a base is required, add it at this stage.
-
Seal the vessel and purge with an inert gas.
-
Add the alcohol (1.5-3.0 equiv) and the solvent (if not running neat).
-
Heat the reaction mixture with stirring to the specified temperature (typically 110-160 °C).[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be recovered by filtration.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over a suitable drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Quantitative Yields
The following tables summarize the yields of various aryl alkyl amines prepared via palladium-catalyzed alkylation reactions under different conditions.
Table 1: Pd-Catalyzed Amination of Aryl Chlorides with Primary Alkylamines [6][7][8]
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 1 mol% Pd₂(dba)₃ / 2 mol% BrettPhos | NaOtBu | Toluene | 100 | 1 | 98 |
| 2 | 2-Chlorotoluene | Cyclohexylamine | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 3 | 4-Chloroanisole | Benzylamine | 0.5 mol% Pd-G3 / 1 mol% KPhos | KOH | Dioxane/H₂O | 100 | 16 | 85[7] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | n-Octylamine | 0.05 mol% Pd(OAc)₂ / 0.1 mol% BrettPhos | LHMDS | Toluene | 100 | 1 | 96[8] |
| 5 | 2-Chloropyridine | Morpholine | 2 mol% Pd(OAc)₂ / 4 mol% RuPhos | NaOtBu | Dioxane | 80 | 16 | 83 |
Table 2: Pd-Catalyzed Amination of Aryl Bromides with Secondary Alkylamines [9]
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Morpholine | 1 mol% Pd(OAc)₂ / 1.5 mol% (±)-BINAP | NaOtBu | Toluene | 100 | 2 | 98 |
| 2 | 4-Bromo-tert-butylbenzene | Piperidine | 1 mol% Pd(OAc)₂ / 1.5 mol% (±)-BINAP | NaOtBu | Toluene | 100 | 3 | 97 |
| 3 | 3-Bromoanisole | N-Methylaniline | 1 mol% Pd(OAc)₂ / 1.5 mol% (±)-BINAP | NaOtBu | Toluene | 80 | 18 | 92 |
| 4 | 2-Bromotoluene | Pyrrolidine | 1 mol% Pd(OAc)₂ / 1.5 mol% (±)-BINAP | NaOtBu | Toluene | 100 | 18 | 85 |
| 5 | 1-Bromonaphthalene | Di-n-butylamine | 1 mol% Pd(OAc)₂ / 1.5 mol% (±)-BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
Table 3: Pd-Catalyzed N-Alkylation of Anilines with Alcohols via Borrowing Hydrogen [5]
| Entry | Aniline | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzyl alcohol | 0.17 mol% Pd/Fe₂O₃ | 160 | 2 | 99 (N-benzylaniline) |
| 2 | Aniline | Benzyl alcohol | 0.17 mol% Pd/Fe₂O₃ | 160 | 2 | 95 (N,N-dibenzylaniline)a |
| 3 | 4-Methoxyaniline | 1-Octanol | 0.43 mol% Pd/Fe₂O₃ | 160 | 12 | 86 |
| 4 | 3-Aminopyridine | Benzyl alcohol | 0.43 mol% Pd/Fe₂O₃ | 160 | 6 | 96 |
| 5 | Aniline | 1-Heptanol | 0.43 mol% Pd/Fe₂O₃ | 160 | 12 | 82 |
| a Aniline:benzyl alcohol ratio of 1:3. |
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the palladium-catalyzed synthesis of aryl alkyl amines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of tert-Butyl Indoline-1-carboxylate in the Synthesis of Novel Antileishmanial Agents
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols on the utilization of tert-butyl indoline-1-carboxylate derivatives in the synthesis of potential antileishmanial agents. The focus is on a class of multifunctionalized indole–pyrrole hybrids that have demonstrated noteworthy activity against Leishmania infantum.
Introduction
Leishmaniasis is a parasitic disease with a significant global health impact, for which current treatment options are often limited by toxicity, resistance, and high cost. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antileishmanial properties. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group on the indoline nitrogen, is a key strategy in the multi-step synthesis of complex indole-based compounds. This approach allows for selective reactions at other positions of the indole ring before deprotection to yield the final active compound.
Recent research has demonstrated the successful synthesis of indole-pyrrole hybrids with promising antileishmanial activity, where a tert-butoxycarbonyl-protected indole derivative serves as a key building block. These findings highlight the utility of this compound and its analogs in the development of new therapeutic agents against leishmaniasis.
Synthesis of Indole-Pyrrole Hybrids as Antileishmanial Agents
A one-pot, two-step synthesis has been developed for a series of indole-pyrrole hybrids, with some compounds exhibiting significant in vitro activity against Leishmania infantum promastigotes.[1] The synthetic strategy involves a Michael addition followed by an Amberlyst-15(H) catalyzed cyclization.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the indole-pyrrole hybrids is depicted below.
Caption: Synthetic and evaluation workflow for indole-pyrrole hybrids.
Experimental Protocols
General procedure for the one-pot two-step synthesis of indole–pyrrole hybrids (e.g., 3a): [1]
-
To a stirred solution of 3-cyanoacetyl indole (0.4 mmol) in THF (2 mL) in the presence of a catalytic amount of sodium methoxide (0.08 mmol), add a solution of the appropriate azoalkene (0.4 mmol) in THF (2 mL) dropwise at 0 °C.
-
Stir the mixture magnetically at 0 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Once the Michael addition is complete, add Amberlyst 15(H) (1.5 equiv.) to the reaction mixture.
-
Stir the reaction for an additional 12 hours.
-
After completion of the reaction (monitored by TLC), filter off the resin and wash it with THF.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to obtain the corresponding product.
Characterization of Ethyl 1-((tert-butoxycarbonyl)amino)-4-cyano-5-(1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate (3a): [1]
-
Yield: 89%
-
Appearance: White solid
-
Melting Point: 188–190 °C
-
HRMS (ESI-Orbitrap, m/z): calculated for C₂₂H₂₅N₄O₄ [M + H]⁺ 409.1870; found 409.1882.
Procedure for the deprotection of the tert-butoxycarbonyl group (e.g., synthesis of 4a): [1]
-
To a solution of compound 3a (0.2 mmol) in dichloromethane (2 mL), add trifluoroacetic acid (TFA, 1.0 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature until TLC shows complete consumption of the starting material.
-
Add water to the reaction mixture and extract with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layer with brine, separate, and dry over Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the deprotected product.
Antileishmanial Activity
The synthesized indole-pyrrole hybrids were screened for their in vitro activity against Leishmania infantum promastigotes. Several compounds demonstrated significant activity.
Table 1: In vitro Antileishmanial Activity of Selected Indole-Pyrrole Hybrids
| Compound | IC₅₀ (μM) against L. infantum promastigotes | Cytotoxicity (CC₅₀ in μM on Balb/3T3 cells) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 3c | < 20 | > 40 | > 2 |
| 3d | 9.6 | 48.0 | 5.0 |
| 3j | < 20 | > 40 | > 2 |
| Miltefosine | 2.5 | 11.0 | 4.4 |
Data summarized from reference[1].
The results indicate that compound 3d is the most promising of the series, with an IC₅₀ value of 9.6 μM and a selectivity index of 5, which is comparable to the standard drug miltefosine.[1]
Signaling Pathway and Mechanism of Action
While the precise mechanism of action for these indole-pyrrole hybrids has not been fully elucidated, many antileishmanial agents exert their effect through various pathways, including disruption of parasite membranes, inhibition of essential enzymes, or induction of oxidative stress. The general mechanism of action for many indole-based antileishmanial compounds involves targeting parasite-specific biological processes.
Caption: Potential mechanisms of action for indole-based antileishmanials.
Conclusion
The use of this compound derivatives as precursors in the synthesis of complex heterocyclic systems represents a valuable strategy in the development of new antileishmanial agents. The indole-pyrrole hybrids described herein demonstrate the potential of this chemical space for identifying novel lead compounds. Further optimization of these structures could lead to the development of more potent and selective antileishmanial drugs. The provided protocols offer a clear and reproducible methodology for the synthesis and evaluation of these promising compounds.
References
Modular Indole Synthesis: Leveraging tert-Butyl Indoline-1-carboxylate as a Versatile Precursor
Application Note
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. Consequently, the development of efficient and modular strategies for the synthesis of substituted indoles is of paramount importance to researchers in drug discovery and development. A powerful and versatile approach involves the use of tert-butyl indoline-1-carboxylate (N-Boc-indoline) as a key building block. This strategy allows for the regioselective functionalization of the indoline core, followed by a final dehydrogenation step to furnish the corresponding substituted indole. The Boc protecting group plays a crucial role by activating certain positions for functionalization and can be readily removed if necessary. This application note outlines modular synthetic strategies for the preparation of diversely substituted indoles starting from N-Boc-indoline, providing detailed protocols for key transformations.
Strategic Overview
The modular synthesis of indoles via N-Boc-indoline can be conceptually divided into three main stages:
-
Preparation of this compound: The synthesis of the common precursor from commercially available indoline.
-
Regioselective Functionalization of the N-Boc-Indoline Core: Introduction of various substituents at specific positions (C2, C4, C5, C6, or C7) of the indoline ring.
-
Aromatization to the Substituted Indole: Dehydrogenation of the functionalized indoline to yield the final indole product.
This modular approach offers significant advantages, including the ability to introduce a wide variety of functional groups at specific positions, which is often challenging to achieve through direct functionalization of the indole ring.
Experimental Protocols and Data
Protocol 1: Synthesis of this compound
This protocol describes the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.
Reaction Scheme:
Caption: Boc protection of indoline.
Materials:
-
Indoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indoline (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Quantitative Data:
| Entry | Starting Material | Product | Yield (%) | Reference |
| 1 | Indoline | This compound | >95 | Generic procedure |
Protocol 2: Regioselective C7-Functionalization via Directed ortho-Metalation (DoM)
The Boc group on the indoline nitrogen acts as an excellent directing group for lithiation at the C7 position. The resulting organolithium species can be trapped with various electrophiles.
Workflow Diagram:
Caption: C7-Functionalization of N-Boc-indoline via DoM.
Materials:
-
This compound
-
sec-Butyllithium (sec-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure (Example: C7-Formylation):
-
To a solution of this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et₂O at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sec-BuLi (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the electrophile, for example, anhydrous DMF (2.0 eq), dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 7-formylindoline-1-carboxylate.
Quantitative Data for C7-Functionalization:
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | DMF | tert-Butyl 7-formylindoline-1-carboxylate | 75-85 | Organic Syntheses Procedure |
| 2 | I₂ | tert-Butyl 7-iodoindoline-1-carboxylate | ~70 | General DoM literature |
| 3 | CO₂ | tert-Butyl 7-carboxyindoline-1-carboxylate | ~80 | General DoM literature |
Protocol 3: Regioselective C2-Functionalization via Asymmetric Lithiation
The C2 position of N-Boc-indoline can be functionalized through lithiation, and the use of a chiral ligand such as (-)-sparteine can induce asymmetry.
Reaction Scheme:
Caption: Asymmetric C2-functionalization of N-Boc-indoline.
Materials:
-
This compound
-
sec-Butyllithium (sec-BuLi)
-
(-)-Sparteine
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Anhydrous diethyl ether (Et₂O)
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Electrophile (e.g., trimethyltin chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (Example: C2-Stannylation):
-
To a solution of (-)-sparteine (1.2 eq) in anhydrous Et₂O at -78 °C under an inert atmosphere, add sec-BuLi (1.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous Et₂O dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of trimethyltin chloride (1.5 eq) in anhydrous Et₂O.
-
Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the C2-stannylated N-Boc-indoline.[1]
Quantitative Data for C2-Functionalization:
| Entry | Electrophile | Product | Yield (%) | e.r. | Reference |
| 1 | Me₃SnCl | tert-Butyl 2-(trimethylstannyl)indoline-1-carboxylate | 85 | 96:4 | [1] |
| 2 | PhCHO | tert-Butyl 2-(hydroxy(phenyl)methyl)indoline-1-carboxylate | 70 | 95:5 | [1] |
Protocol 4: Functionalization of the Benzene Ring (C4, C5, C6)
Functionalization at the C4, C5, and C6 positions often starts with a pre-functionalized indoline or aniline, which is then converted to the N-Boc-indoline.
Example Workflow for C5-Functionalization:
Caption: Modular approach to C5-functionalized indolines.
Procedure (Example: Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate):
-
To a solution of 5-bromoindoline (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the organic phase with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified if necessary.
Quantitative Data for Benzene Ring Functionalization:
| Entry | Position | Reaction | Product | Yield (%) |
| 1 | C5 | Bromination of indoline followed by Boc protection | tert-Butyl 5-bromoindoline-1-carboxylate | High |
| 2 | C6 | Nitration of indoline followed by Boc protection | tert-Butyl 6-nitroindoline-1-carboxylate | Good |
| 3 | C4 | Pd-catalyzed C-H arylation of N-protected indoline | tert-Butyl 4-arylindoline-1-carboxylate | Moderate to Good |
Protocol 5: Dehydrogenation (Aromatization) to Substituted Indoles
The final step in this modular synthesis is the oxidation of the functionalized indoline to the corresponding indole. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Reaction Scheme:
Caption: Dehydrogenation of N-Boc-indoline to N-Boc-indole.
Materials:
-
Substituted this compound
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., toluene, xylene, or mesitylene)
Procedure:
-
To a solution of the substituted this compound (1.0 eq) in a high-boiling solvent such as toluene or xylene, add 10% Pd/C (10-20 mol%).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tert-butyl indole-1-carboxylate.
Quantitative Data for Dehydrogenation:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | This compound | tert-Butyl indole-1-carboxylate | >90 | General literature |
| 2 | tert-Butyl 7-formylindoline-1-carboxylate | tert-Butyl 7-formylindole-1-carboxylate | ~85 | Inferred from literature |
| 3 | tert-Butyl 5-bromoindoline-1-carboxylate | tert-Butyl 5-bromoindole-1-carboxylate | High | Inferred from literature |
Conclusion
The use of this compound as a precursor provides a highly modular and flexible platform for the synthesis of a wide array of substituted indoles. By leveraging regioselective functionalization techniques such as directed ortho-metalation and C-H activation, followed by a robust dehydrogenation protocol, researchers can efficiently access novel indole derivatives for applications in drug discovery and materials science. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl indoline-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl indoline-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields in this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the secondary amine of indoline using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base in an appropriate organic solvent.
Q2: What are the most common causes of low yield in this synthesis?
Low yields can often be attributed to several factors:
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Incomplete reaction: This can be due to insufficient reaction time, low temperature, or poor reactivity of the starting materials.
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Side reactions: The formation of byproducts, such as N,N-di-Boc-indoline, can consume the starting material and reduce the yield of the desired product.
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Product loss during work-up and purification: The product may be lost during aqueous extraction or column chromatography.
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Poor quality of reagents: Impurities in the indoline, Boc₂O, or solvent can interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting indoline from the this compound product. The reaction is considered complete when the indoline spot is no longer visible on the TLC plate.
Q4: What is the role of 4-(dimethylamino)pyridine (DMAP) in this reaction?
DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of the Boc protection reaction, especially for less nucleophilic amines.[2] However, its use can also increase the likelihood of side reactions, such as the formation of the di-Boc product.[2]
Q5: Is a base always necessary for this reaction?
While a base is commonly used to neutralize the acidic byproduct and drive the reaction to completion, it is not always strictly required.[2] The reaction can proceed without an external base, as the tert-butoxide generated as a byproduct is basic enough to deprotonate the amine.[2] However, for weakly nucleophilic amines like indoline, a base is recommended to ensure a reasonable reaction rate and high yield.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Low Reactivity of Indoline | Indoline is a weakly nucleophilic amine. To improve reactivity, consider adding a catalytic amount (0.1-0.2 equivalents) of DMAP to activate the Boc anhydride.[2] |
| Poor Quality of Starting Materials | Ensure that the indoline is pure and the Boc₂O has not degraded. Use freshly opened or purified reagents. |
| Inappropriate Solvent | The choice of solvent can impact the reaction rate. Aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used. For some aromatic amines, polar aprotic solvents like acetonitrile or even alcoholic solvents can increase the reaction rate.[3] |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate for less reactive amines.[3] |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. The reaction time can vary from a few hours to overnight.[1] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Di-Boc Protection | The primary amine can react with a second molecule of Boc₂O to form the di-Boc product. To minimize this, use a controlled amount of Boc₂O (1.0-1.2 equivalents) and avoid excessive reaction times.[2] Using a milder base like triethylamine (TEA) instead of DMAP can also reduce the formation of the di-Boc product. |
| Other Side Reactions | At higher temperatures, an isocyanate intermediate can form, leading to urea derivatives. Running the reaction at room temperature or 0 °C can minimize this side reaction.[2] |
Issue 3: Difficult Work-up and Purification
| Potential Cause | Troubleshooting Step |
| Excess Boc₂O Remaining | Excess Boc₂O can co-elute with the product during chromatography. After the reaction is complete, quench with an amine-scavenging resin or perform a mild basic wash during the aqueous workup to hydrolyze the remaining Boc₂O. |
| Emulsion Formation During Extraction | If an emulsion forms during the aqueous workup, adding brine (saturated NaCl solution) can help to break it. |
| Product Loss During Purification | If the product is lost during column chromatography, ensure the correct mobile phase is being used. A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective. |
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. This data is representative and based on typical outcomes for Boc protection of aromatic amines.
Table 1: Effect of Base and Catalyst on Yield
| Indoline (eq.) | Boc₂O (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1.0 | 1.1 | TEA (1.2) | DCM | 25 | 4 | 85-95 |
| 1.0 | 1.1 | DMAP (0.1) | DCM | 25 | 2 | >95 |
| 1.0 | 1.1 | None | THF | 25 | 12 | 60-70 |
| 1.0 | 2.2 | DMAP (0.2) | DCM | 25 | 4 | Lower (due to di-Boc) |
Table 2: Effect of Solvent and Temperature on Yield
| Indoline (eq.) | Boc₂O (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1.0 | 1.1 | TEA (1.2) | DCM | 0 | 6 | 80-90 |
| 1.0 | 1.1 | TEA (1.2) | DCM | 25 | 4 | 85-95 |
| 1.0 | 1.1 | TEA (1.2) | THF | 25 | 4 | 85-95 |
| 1.0 | 1.1 | TEA (1.2) | Acetonitrile | 40 | 2 | >90 |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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Indoline
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To a solution of indoline (1.0 equivalent) in anhydrous DCM or THF, add TEA (1.2 equivalents) or a catalytic amount of DMAP (0.1 equivalents).
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Addition of Boc Anhydride: Add Boc₂O (1.1 equivalents) to the mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC until the starting material is consumed.[1]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[1] A yield of over 95% can be expected under optimized conditions.[4]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Optimization of reaction conditions for N-Boc protection of indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc protection of indoles, a crucial step in the synthesis of many pharmaceuticals and fine chemicals. This resource is intended for researchers, scientists, and drug development professionals to optimize their reaction conditions and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc protection of indoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or No Reaction
Question: My N-Boc protection of an indole substrate is showing low to no conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Incomplete or failed N-Boc protection of indoles is a common issue, often stemming from the reduced nucleophilicity of the indole nitrogen compared to aliphatic amines. The lone pair of electrons on the indole nitrogen is part of the aromatic sextet, making it less available for nucleophilic attack.
Potential Causes and Solutions:
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Low Nucleophilicity of the Indole: Electron-deficient indoles, such as those with nitro or cyano substituents, are particularly challenging to protect.[1]
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Solution 1: Use a Catalyst. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst by first reacting with di-tert-butyl dicarbonate (Boc₂O) to form a more reactive intermediate.[2][3]
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Solution 2: Use a Stronger Base. In some cases, deprotonation of the indole N-H with a strong base like sodium hydride (NaH) prior to the addition of Boc₂O can facilitate the reaction. This should be performed in an anhydrous aprotic solvent like THF or DMF.
-
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the 2 or 7 positions, can sterically hinder the approach of the Boc anhydride.
-
Solution: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation.
-
-
Poor Solubility: The indole starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.
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Solution: Change the Solvent System. Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are commonly used. For poorly soluble indoles, a more polar solvent like dimethylformamide (DMF) may be necessary. A mixture of solvents, such as THF/water, can also be effective in some cases.[4]
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Issue 2: Formation of Multiple Products
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the potential side reactions, and how can I suppress them?
Answer: The formation of multiple products can complicate purification and reduce the yield of the desired N-Boc indole.
Potential Side Reactions and Solutions:
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Di-Boc Protection: Although less common with indoles than primary amines, over-reaction can lead to the formation of a di-Boc protected species, particularly under forcing conditions.[4]
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Solution: Control Stoichiometry. Use a stoichiometric amount (1.0-1.2 equivalents) of Boc₂O and monitor the reaction progress carefully by TLC or LC-MS.
-
-
Reaction with Other Functional Groups: If the indole substrate contains other nucleophilic groups, such as hydroxyl (-OH) or amino (-NH₂) groups on side chains, these may also react with Boc₂O.
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Solution: Optimize Reaction Conditions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) generally favors N-protection over O-protection due to the higher nucleophilicity of the amine. Avoid using an excess of strong base, which can deprotonate hydroxyl groups and increase their reactivity.
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Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for N-Boc protection of a simple indole?
A1: A typical starting point for the N-Boc protection of indole is to dissolve the indole in a suitable aprotic solvent like THF or acetonitrile. Then, add 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount (0.1 equivalents) of DMAP. The reaction is typically stirred at room temperature and monitored by TLC until completion.
Q2: How does DMAP catalyze the N-Boc protection reaction?
A2: DMAP is a highly efficient nucleophilic catalyst. It reacts with Boc₂O to form a reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[3] This intermediate is a much more potent acylating agent than Boc₂O itself. The indole nitrogen then attacks this activated intermediate, transferring the Boc group and regenerating the DMAP catalyst.[2]
Q3: Is a base always necessary for the N-Boc protection of indoles?
A3: While not always strictly required, the use of a base is highly recommended to achieve good yields, especially for less reactive indoles.[5] DMAP is often used as a catalyst rather than a stoichiometric base. In some protocols, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize any acidic byproducts.
Q4: What is the best workup procedure for a Boc protection reaction?
A4: A standard workup involves quenching any unreacted Boc₂O, often by adding a small amount of water or a primary amine like N,N-dimethylethylenediamine. The reaction mixture is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[4]
Q5: My indole has an electron-withdrawing group, and the reaction is very slow. What should I do?
A5: For electron-deficient indoles, more forcing conditions are often necessary. Consider using a stronger base system, such as NaH in THF, to deprotonate the indole nitrogen before adding Boc₂O. Alternatively, increasing the reaction temperature may be effective, but be sure to monitor for potential decomposition or side product formation.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection of Indole
| Entry | Base/Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAP (0.1) | MeCN | RT | 2 | ~95 |
| 2 | TEA (1.5) | DCM | RT | 12 | ~90 |
| 3 | NaH (1.2) | THF | 0 to RT | 1 | >95 |
| 4 | None | DCM | RT | 24 | <20 |
Yields are approximate and can vary based on the specific indole substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole using DMAP
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Dissolution: Dissolve the indole (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
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Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.[4]
Protocol 2: N-Boc Protection of Indole using Sodium Hydride
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).
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Indole Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the slow, portion-wise addition of the indole (1.0 eq) dissolved in a minimal amount of anhydrous THF at 0 °C.
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Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Boc₂O Addition: Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous THF dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-2 hours).
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Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if needed.
Visualizations
Caption: DMAP-catalyzed N-Boc protection of indole.
Caption: Troubleshooting workflow for N-Boc protection of indoles.
References
Technical Support Center: Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate?
A1: The most frequently encountered impurities in the synthesis, which involves the protection of 7-bromo-1H-indole with di-tert-butyl dicarbonate (Boc₂O), include:
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Unreacted 7-bromo-1H-indole : Incomplete reaction is a common issue, particularly due to the relatively low nucleophilicity of the indole nitrogen.
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Di-Boc protected 7-bromo-1H-indole : Over-protection can occur, leading to the formation of a di-tert-butoxycarbonyl derivative. This is more likely with prolonged reaction times or an excess of Boc₂O.
-
tert-Butanol : A byproduct of the reaction.
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (7-bromo-1H-indole), the desired product (tert-Butyl 7-bromo-1H-indole-1-carboxylate), and potential byproducts. The reaction should be monitored until the starting material is consumed to an acceptable level.
Q3: What are the optimal reaction conditions to achieve high purity of the final product?
A3: Optimal conditions typically involve the slow addition of di-tert-butyl dicarbonate to a solution of 7-bromo-1H-indole in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The use of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine
Technical Support Center: Prevention of Di-Boc Protected Indole Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of di-Boc protected indole byproducts during chemical synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the selective mono-Boc protection of indoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-Boc protected indole byproduct formation?
A1: The formation of a di-Boc protected indole byproduct, where two tert-butoxycarbonyl (Boc) groups are attached to the indole nitrogen, is primarily caused by over-acylation. This typically occurs under "forcing conditions," which include the use of a strong base, an excess of di-tert-butyl dicarbonate (Boc anhydride), and elevated temperatures.[1] The indole nitrogen is less nucleophilic than that of aliphatic amines, which can sometimes lead researchers to use harsher conditions to drive the initial N-Boc protection to completion, inadvertently promoting the unwanted second Boc group addition.[1][2]
Q2: How does the choice of base influence the formation of the di-Boc byproduct?
A2: The base plays a crucial role in the Boc protection reaction by deprotonating the indole N-H, thereby increasing its nucleophilicity.[3] While a base is often necessary to facilitate the reaction, a very strong base, such as n-butyl lithium, can deprotonate the nitrogen of the already formed N-Boc-indole. This creates a highly nucleophilic carbamate anion that can then react with another molecule of Boc anhydride, leading to the di-Boc byproduct.[4] Weaker bases, such as triethylamine (TEA) or sodium bicarbonate, are less likely to promote this second deprotonation and are therefore preferred for selective mono-protection.
Q3: Can 4-(Dimethylamino)pyridine (DMAP) contribute to di-Boc formation?
A3: Yes, while DMAP is a highly effective catalyst for Boc protection, it can also contribute to the formation of di-Boc byproducts, especially when used in stoichiometric amounts or in combination with a strong base.[5] DMAP enhances the electrophilicity of Boc anhydride, and under forcing conditions, this heightened reactivity can lead to the acylation of the less reactive N-Boc-indole.[5] Therefore, using catalytic amounts of DMAP is recommended.
Q4: Is the formation of the di-Boc byproduct reversible?
A4: The formation of the di-Boc protected indole is generally considered to be under kinetic control, meaning it is the faster-formed product under certain conditions, but not necessarily the most stable. However, the reaction is typically not readily reversible under the conditions used for its formation. Cleavage of the Boc groups requires acidic conditions.
Q5: How can I detect the presence of the di-Boc byproduct in my reaction mixture?
A5: The di-Boc byproduct can be detected using standard analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the di-Boc product will typically have a higher Rf value (be less polar) than the mono-Boc product. LC-MS analysis will show a molecular ion peak corresponding to the mass of the indole plus two Boc groups. 1H NMR spectroscopy can also be used for characterization, with the di-Boc product showing distinct shifts in the aromatic proton signals compared to the mono-Boc derivative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant formation of di-Boc byproduct (>10%) | - Use of a strong base (e.g., n-BuLi, NaH).- Excess equivalents of Boc anhydride (>1.5 eq).- High reaction temperature.- High concentration of DMAP catalyst. | - Switch to a weaker base (e.g., TEA, DIPEA, NaHCO₃).- Use a stoichiometric amount of Boc anhydride (1.0-1.2 eq).- Perform the reaction at a lower temperature (0 °C to room temperature).- Use a catalytic amount of DMAP (0.1 eq). |
| Slow or incomplete mono-Boc protection | - Low nucleophilicity of the indole.- Insufficient amount of Boc anhydride or base.- Inappropriate solvent. | - Use a catalytic amount of DMAP (0.1 eq) to activate the Boc anhydride.- Slightly increase the equivalents of Boc anhydride (up to 1.5 eq) and monitor the reaction carefully.- Ensure the use of an appropriate aprotic solvent (e.g., THF, DCM, ACN). |
| Formation of other unidentified byproducts | - Reaction of Boc anhydride with other nucleophilic functional groups on the indole.- Degradation of starting material or product. | - If other nucleophilic groups are present, consider protecting them prior to Boc protection of the indole nitrogen.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Ratio of Mono-Boc to Di-Boc Protected Indole
| Entry | Base (eq) | Boc₂O (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Mono-Boc Yield (%) | Di-Boc Yield (%) |
| 1 | n-BuLi (1.1) | 1.2 | None | THF | -78 to rt | 2 | ~20 | ~70[4] |
| 2 | NaH (1.2) | 1.5 | None | THF | 0 to rt | 4 | ~40 | ~50 |
| 3 | TEA (1.5) | 1.2 | DMAP (0.1) | DCM | rt | 6 | >95 | <5 |
| 4 | NaHCO₃ (sat. aq.) | 1.1 | None | Dioxane/H₂O | rt | 12 | >98 | Trace |
| 5 | None | 1.1 | DMAP (1.0) | ACN | 50 | 8 | ~85 | ~15 |
Note: The data presented in this table is a synthesis of typical results reported in the literature and should be used as a general guide. Actual yields may vary depending on the specific indole substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Indole using Triethylamine and Catalytic DMAP
-
Reaction Setup: To a solution of indole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mono-Boc Protection of Indole using Sodium Bicarbonate
-
Reaction Setup: Dissolve the indole (1.0 eq) in a mixture of dioxane and saturated aqueous sodium bicarbonate solution (1:1 v/v).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
Visualizations
References
Technical Support Center: Purification of tert-Butyl indoline-1-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl indoline-1-carboxylate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: The most frequently encountered impurities include unreacted starting materials (e.g., the parent indoline), di-tert-butyl dicarbonate ((Boc)₂O), the di-Boc protected derivative (over-protection), and byproducts such as tert-butanol.[1] Incomplete reactions can leave residual starting indoline, while prolonged reaction times or excess (Boc)₂O can lead to the formation of the di-Boc protected impurity.[1]
Q2: My purified product is an oil instead of a solid. What can I do?
A2: Obtaining an oily product is a common issue.[2] Here are a few strategies to address this:
-
Dicyclohexylamine (DCHA) Salt Formation: For acidic derivatives, converting the oily product into its dicyclohexylammonium (DCHA) salt can result in a stable, crystalline solid that is easier to purify by recrystallization.[2]
-
Seeded Crystallization and "Pulping": If a small amount of pure, solid product is available to act as a seed crystal, it can be added to the oil to induce solidification.[2] Subsequently, "pulping" can be performed by stirring the solid in a non-polar solvent (e.g., hexane or diethyl ether) to wash away impurities, followed by filtration.[2]
-
High Vacuum Drying: Ensure all volatile byproducts, such as tert-butanol, are thoroughly removed under high vacuum, as their presence can prevent crystallization.[2]
Q3: How can I remove residual di-tert-butyl dicarbonate ((Boc)₂O) from my reaction mixture?
A3: Excess (Boc)₂O can often be removed during column chromatography. However, for more targeted removal, quenching the reaction mixture with reagents like imidazole or trifluoroethanol can be effective. These reagents react with the excess (Boc)₂O to form byproducts that are easily removed by a simple acid wash.
Q4: How do I confirm the purity of my final product?
A4: The purity of this compound derivatives is typically assessed using High-Performance Liquid Chromatography (HPLC).[2] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also crucial for confirming the structure and identifying any residual impurities.[1] Mass Spectrometry (MS) can be used to confirm the molecular weight of the desired product.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding with the work-up.[2] |
| Product Loss During Work-up | During aqueous extractions, ensure the pH is neutral or slightly basic to prevent acid-catalyzed deprotection of the Boc group.[1] Use an appropriate organic solvent in which the product has high solubility for extractions. |
| Irreversible Adsorption on Silica Gel | The slightly acidic nature of silica gel can sometimes lead to strong binding or degradation of the product.[3] If this is suspected, consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent. Alternatively, use a different stationary phase like alumina. |
| Co-elution with Impurities | If the product co-elutes with an impurity, optimize the column chromatography conditions. This may involve using a shallower solvent gradient or trying a different solvent system.[4] |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting Steps |
| Unreacted Starting Indoline | Can be detected by ¹H NMR (absence of the Boc group signal) and HPLC (earlier retention time).[1] | - Ensure stoichiometric or a slight excess of (Boc)₂O is used during the reaction.- Increase the reaction time and monitor by TLC.- Optimize column chromatography with a suitable solvent gradient for better separation.[1] |
| Di-Boc Protected Impurity | Characterized by ¹H NMR (two distinct signals for the Boc groups or a single broad signal integrating to 18H) and a later retention time in HPLC.[1] | - Use a stoichiometric amount or only a slight excess of (Boc)₂O.- Avoid prolonged reaction times; monitor the reaction closely by TLC.- Perform the reaction at room temperature or below to control reactivity.[1] |
| tert-Butanol | Can be observed in the ¹H NMR spectrum as a singlet around 1.28 ppm. | - Ensure the product is dried under high vacuum to remove volatile impurities.[2] |
Data Presentation
The following tables provide illustrative data for the purification of a generic this compound derivative. Note: This data is for representative purposes and actual results may vary.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Flash Column Chromatography | 85% | 98% | 80% |
| Recrystallization | 90% | >99% | 65% |
| Preparative HPLC | 95% | >99.5% | 50% |
Table 2: Illustrative HPLC Purity Analysis of a Reaction Mixture
| Compound | Retention Time (min) | Area (%) |
| Indoline (Starting Material) | 4.1 | 5.3 |
| This compound | 9.5 | 92.1 |
| Di-Boc-indoline | 13.2 | 2.6 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives using normal-phase silica gel chromatography.
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[5]
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product. The optimal gradient should be determined by prior TLC analysis.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
-
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general method for analyzing the purity of this compound derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.[1]
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Logical troubleshooting workflow for purification challenges.
References
Technical Support Center: Deprotection of Tert-Butyl Esters with Trifluoroacetic Acid (TFA)
Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butyl (t-butyl) esters using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to address common issues and side reactions encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the TFA-mediated deprotection of t-butyl esters?
A1: The most common side reaction is the alkylation of nucleophilic functional groups within your molecule by the highly reactive tert-butyl cation generated during the cleavage.[1][2] Amino acid residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this tert-butylation.[3]
Q2: How can I prevent the formation of tert-butylated side products?
A2: The most effective method to prevent unwanted alkylation is to use "scavengers" in your reaction mixture.[1][3] Scavengers are nucleophilic agents that trap the tert-butyl cation before it can react with your desired product.[3] Commonly used scavengers include triisopropylsilane (TIS), water, and thioanisole.[1]
Q3: My deprotection reaction is incomplete. What are the potential causes?
A3: Incomplete deprotection can be due to several factors:
-
Insufficient TFA Concentration: For some substrates, a higher concentration of TFA may be required to drive the reaction to completion.[4][5]
-
Short Reaction Time: The reaction may simply need more time. Monitoring the reaction progress by TLC or LC-MS is recommended.[4]
-
Low Reaction Temperature: While typically performed at room temperature, some sterically hindered esters may require gentle heating.[4]
-
Excess Water: While a small amount of water can act as a scavenger, too much can dilute the TFA and hinder the reaction.[5]
Q4: Are there other side reactions I should be aware of?
A4: Yes, particularly in the context of peptide synthesis, other side reactions can occur under strong acidic conditions:
-
Dehydration of Asparagine (Asn) and Glutamine (Gln): The side-chain amides of these residues can be dehydrated to form nitriles.
-
Aspartimide Formation: Aspartic acid (Asp) residues can undergo rearrangement to form a cyclic aspartimide, which can be difficult to separate from the desired product.
Troubleshooting Guide
| Issue | Symptom | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Starting material remains after the expected reaction time. | Insufficient TFA concentration, short reaction time, low temperature, or steric hindrance.[4][5] | Increase TFA concentration (e.g., from 50% to 95% in DCM), extend the reaction time, or gently warm the reaction to 40°C.[4][5] |
| Formation of Side Products | Presence of unexpected peaks in LC-MS or NMR, often with a mass increase corresponding to +56 Da (tert-butyl group). | Alkylation of nucleophilic residues by the tert-butyl cation.[2] | Add scavengers to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][6] |
| Product Degradation | Observation of multiple degradation products. | The substrate is sensitive to the harsh acidic conditions of neat TFA. | Use a milder deprotection cocktail, for example, a lower concentration of TFA in a solvent like dichloromethane (DCM).[5] |
| Low Product Recovery | Difficulty in isolating the product after work-up. | The product may be soluble in the precipitation solvent (e.g., diethyl ether).[7] | Ensure the precipitation solvent is cold, minimize the volume of solvent used to dissolve the crude product before precipitation, and consider centrifugation for recovery.[7] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection
This protocol is suitable for substrates without sensitive nucleophilic groups.
Materials:
-
tert-Butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester-protected compound in DCM (0.1-0.5 M).
-
Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).[4]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding cold diethyl ether.[2]
-
Collect the solid product by filtration.
Protocol 2: TFA Deprotection with Scavengers
This protocol is recommended for substrates containing sensitive residues like tryptophan, methionine, or cysteine.
Materials:
-
tert-Butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail. A widely used mixture is TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[1][6]
-
Dissolve the t-butyl ester-protected compound in a minimal amount of DCM and add the cleavage cocktail.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the crude product by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated product by filtration or centrifugation.
Quantitative Data on Scavenger Effectiveness
The choice and combination of scavengers can significantly impact the suppression of side reactions. The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail (v/v/v) | % S-tert-butylation of Cys | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | High | [8] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 10.3% | [8] |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 9.0% | [8] |
Data is indicative and can vary depending on the specific substrate and reaction conditions.
Visualizing the Chemistry
Reaction Mechanism
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for t-butyl ester deprotection.
References
Technical Support Center: Overcoming Incomplete Conversion in Indole Protection Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete conversion during the N-protection of indoles.
Frequently Asked Questions (FAQs)
Q1: My indole N-protection reaction is showing low to no conversion of the starting material. What are the common causes and how can I improve the yield?
A1: Low conversion in indole N-protection reactions can stem from several factors, primarily related to the indole's properties and the reaction conditions.
-
Insufficient Basicity: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for deprotonation to form the reactive indolide anion. If the base is too weak, the concentration of the nucleophilic indole anion will be too low for the reaction to proceed efficiently.[1]
-
Poor Solubility: The insolubility of the indole starting material, the base, or the protecting group reagent in the chosen solvent can significantly hinder the reaction rate.
-
Solution: Select a solvent that effectively dissolves all reaction components. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are common choices.
-
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 and C7 positions, can sterically hinder the approach of the protecting group reagent to the nitrogen atom, leading to incomplete conversion.[3][4][5]
-
Solution: Consider using a less sterically demanding protecting group. If a bulky group is necessary, you may need to employ more forcing reaction conditions, such as higher temperatures and longer reaction times. However, be mindful of potential side reactions.
-
-
Electronic Effects: The electronic nature of substituents on the indole ring influences the nucleophilicity of the nitrogen atom. Electron-withdrawing groups (EWGs) decrease the nucleophilicity, making the protection reaction more challenging.[6] Conversely, electron-donating groups (EDGs) can enhance reactivity.[6]
-
Solution: For electron-deficient indoles, you may need to use a stronger base, a more reactive protecting group reagent, or a catalytic activator (e.g., DMAP for Boc protection) to drive the reaction to completion.[7]
-
Q2: I'm observing the formation of side products in my indole protection reaction. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common challenge in indole chemistry. The most frequent side reactions during N-protection include:
-
C3-Alkylation/Acylation: The C3 position of the indole ring is highly nucleophilic and can compete with the N1 nitrogen for the electrophilic protecting group reagent.[2] This is particularly prevalent when using weaker bases that do not fully deprotonate the N-H, leaving the C3 position susceptible to electrophilic attack.
-
Solution: Use a strong base like NaH to ensure complete formation of the indolide anion, which is more nucleophilic at the nitrogen atom. Running the reaction at lower temperatures can also sometimes favor N-protection over C3-protection.
-
-
Di-protection (for primary amines on substituents): If your indole substrate contains a primary amine, you may observe protection at both the indole nitrogen and the substituent's amine.
-
Solution: Carefully control the stoichiometry of the protecting group reagent. Using a slight excess (1.1-1.2 equivalents) is often sufficient. Alternatively, you can employ a protecting group strategy that is selective for the indole nitrogen under specific conditions.
-
-
Decomposition of Starting Material or Product: Indoles can be sensitive to harsh reaction conditions, such as strong acids, strong bases, and high temperatures, leading to decomposition.[2]
-
Solution: Use milder reaction conditions whenever possible. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
-
Q3: How do I choose the appropriate protecting group for my indole?
A3: The choice of protecting group is critical and depends on several factors, including the stability of your molecule to the protection and deprotection conditions, and the planned subsequent reaction steps. Common protecting groups for indoles include tert-butyloxycarbonyl (Boc), [2-(trimethylsilyl)ethoxy]methyl (SEM), and p-toluenesulfonyl (Tosyl).
Here is a general decision-making workflow:
Caption: Decision tree for selecting an indole protecting group.
Troubleshooting Guides
Issue 1: Incomplete Boc Protection
If your N-Boc protection of an indole is incomplete, consider the following troubleshooting steps:
Caption: Workflow for troubleshooting incomplete Boc protection.
Issue 2: Incomplete SEM Protection
For incomplete N-SEM protection, the following adjustments can be made:
Caption: Workflow for troubleshooting incomplete SEM protection.
Issue 3: Incomplete Tosyl Protection
If you are facing challenges with N-tosyl protection, consider these strategies:
Caption: Workflow for troubleshooting incomplete Tosyl protection.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection of Indoles
| Indole Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH (1.2) | THF | rt | 2 | >95 | [8] |
| 2-Methylindole | NaH (1.2) | THF | rt | 2 | >95 | [8] |
| 3-Methylindole | NaH (1.2) | THF | rt | 2 | >95 | [8] |
| 5-Bromoindole | (Boc)₂O, DMAP | CH₂Cl₂ | rt | 12 | 90-98 | [7] |
| Tryptophan derivative | (Boc)₂O, Et₃N | DCM | 0 - rt | 1 | >90 | [9] |
Table 2: Comparison of Reaction Conditions for N-Tosyl Protection of Indoles
| Indole Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isatin | K₂CO₃ (1.5) | Dioxane | 50-60 | 2 | High | [10] |
| Indole | NaH (1.1) | DMF | 0 - rt | 1 | >90 | [1] |
| 5-Methoxyindole | NaH (1.1) | DMF | 0 - rt | 1 | >90 | [11] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole using NaH
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-SEM Protection of Indole
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride and anhydrous DMF.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve the indole in anhydrous DMF.
-
Add the indole solution dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until complete conversion is observed by TLC/LC-MS.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for N-Tosyl Protection of Indole
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of the indole in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of p-toluenesulfonyl chloride in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC/LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
References
- 1. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 7. benchchem.com [benchchem.com]
- 8. Studies in the protection of pyrrole and indole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of Indolines
Welcome to the technical support center for optimizing catalyst loading in palladium-catalyzed reactions of indolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
This section provides solutions to common issues encountered during palladium-catalyzed reactions of indolines, with a focus on optimizing catalyst loading.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in palladium-catalyzed reactions of indolines can be attributed to several factors. Key areas to troubleshoot include:
-
Suboptimal Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact yield. Insufficient catalyst may lead to incomplete conversion, while excessively high loading can sometimes promote the formation of side products.[1] It is crucial to screen a range of catalyst concentrations to find the optimal loading for your specific substrate and reaction type.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters. For instance, in some intramolecular C(sp²)-H amination reactions, lowering the temperature to around 60°C has been shown to improve yields.[1][2]
-
Atmosphere: The active Pd(0) species is often sensitive to oxygen. Ensuring a properly inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation and deactivation.[1]
-
Ligand Selection: The nature of the ligand coordinated to the palladium center plays a significant role in catalyst activity and stability. Screening different phosphine-based or N-heterocyclic carbene (NHC) ligands can lead to significant improvements in yield.
-
Purity of Reagents: The purity of starting materials, solvents, and other reagents is paramount. Impurities can poison the catalyst and lead to undesired side reactions.
Q2: I am observing significant formation of side products, such as biphenyl from a cross-coupling reaction. How can I minimize this?
A2: The formation of biphenyl homocoupling products is a common issue in palladium-catalyzed cross-coupling reactions. This can often be mitigated by adjusting the catalyst loading. Decreasing the palladium catalyst loading can disfavor the pathway leading to biphenyl formation.[3] Additionally, optimizing the ligand-to-metal ratio and the choice of base can help to promote the desired cross-coupling pathway over homocoupling.
Q3: My catalyst appears to be deactivating during the reaction, leading to a stall in conversion. What are the potential causes and solutions?
A3: Catalyst deactivation can occur through several mechanisms:
-
Oxidation: As mentioned, exposure of the active Pd(0) catalyst to oxygen can lead to the formation of inactive palladium oxides. Rigorous exclusion of air is essential.
-
Ligand Degradation: Some ligands may not be stable under the reaction conditions, leading to catalyst decomposition.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity.
-
Aggregation: The palladium catalyst can sometimes aggregate into larger, less active nanoparticles.
To address catalyst deactivation, consider the following:
-
Ensure all reagents and solvents are thoroughly deoxygenated.
-
Screen different, potentially more robust, ligands.
-
Investigate the effect of temperature; sometimes a lower temperature can prolong catalyst lifetime.
-
Consider using a higher catalyst loading to compensate for deactivation, although this is a less ideal solution from a cost perspective.
Q4: How do I determine the optimal catalyst loading for my specific reaction?
A4: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and desired outcome (e.g., maximizing yield vs. turnover number). A systematic approach is recommended:
-
Start with a standard loading: Based on literature precedents for similar reactions, start with a common catalyst loading, for example, 1-5 mol%.
-
Screen a range of loadings: Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant.
-
Analyze the results: Monitor the reaction progress (e.g., by TLC, GC, or LC-MS) to determine the effect of catalyst loading on conversion, yield, and side product formation.
-
Consider the turnover number (TON) and turnover frequency (TOF): For process development and cost-effectiveness, aiming for a high TON (moles of product per mole of catalyst) and TOF (TON per unit time) is important. This often involves finding the lowest catalyst loading that provides an acceptable yield in a reasonable timeframe.
Data Presentation
The following tables summarize the effect of palladium catalyst loading and other key reaction parameters on the yield of various indoline syntheses.
Table 1: Optimization of Pd(II)-Catalyzed C-7 Arylation of Indolines
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Neocuproine (20) | O₂ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (10) | Neocuproine (20) | O₂ | Dioxane | 100 | 62 |
| 3 | Pd(OAc)₂ (10) | Neocuproine (20) | O₂ | DMF | 100 | 78 |
| 4 | Pd(OAc)₂ (10) | Neocuproine (20) | O₂ | DMF | 120 | 85 |
| 5 | Pd(OAc)₂ (5) | Neocuproine (20) | O₂ | DMF | 120 | 65 |
Data adapted from a study on the one-step synthesis of 2-arylindoles from indolines.[4]
Table 2: Effect of Catalyst Loading on a Sequential Heck Reaction/C-H Activation/Amination for Indoline Synthesis
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | 10 | - | K₂CO₃ | Toluene | 75 |
| 2 | Pd(PPh₃)₄ | 5 | - | K₂CO₃ | Toluene | 89 |
| 3 | Pd₂(dba)₃ | 5 | PPh₃ | K₂CO₃ | Toluene | 90 |
| 4 | Pd₂(dba)₃ | 5 | P(p-MeO-Ph)₃ | K₂CO₃ | Toluene | 81 |
| 5 | Pd₂(dba)₃ | 5 | BINAP | K₂CO₃ | Toluene | 0 |
Data synthesized from a study on a facile approach to indolines.[5]
Experimental Protocols
Protocol 1: General Procedure for Pd(II)-Catalyzed C-7 Arylation of Indoline
This protocol is based on the optimized conditions for the synthesis of 2-arylindoles from indolines.[4]
-
To a reaction tube, add indoline (0.3 mmol, 1.0 equiv.), phenylboronic acid (0.75 mmol, 2.5 equiv.), Pd(OAc)₂ (0.03 mmol, 10 mol%), and neocuproine (0.06 mmol, 20 mol%).
-
Add DMF (1.0 mL) as the solvent.
-
Seal the tube and purge with oxygen.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylindole.
Protocol 2: General Procedure for Sequential Heck Reaction/C-H Activation/Amination to Synthesize Indolines
This protocol is based on a method for the synthesis of indolines from aryl halides and diaziridinone.[5]
-
To a sealed tube, add the aryl iodide (0.3 mmol), di-tert-butyldiaziridinone (0.35 mmol), Pd(PPh₃)₄ (0.015 mmol, 5 mol%), and K₂CO₃ (0.6 mmol).
-
Add toluene (2.0 mL) as the solvent.
-
The tube is sealed and the mixture is stirred at 80 °C for 48 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the corresponding indoline.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed indoline synthesis.
General Catalytic Cycle for Palladium-Catalyzed C-H Activation/Amination
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for indoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the purity of starting materials and intermediates is paramount. Tert-Butyl 7-bromo-1H-indole-1-carboxylate is a key building block where stringent purity control is essential to ensure the desired reaction outcomes and minimize downstream impurities. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) method for purity analysis of this compound, alongside alternative analytical techniques, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The primary method for assessing the purity of tert-Butyl 7-bromo-1H-indole-1-carboxylate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, sensitivity, and quantitative accuracy. However, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary and confirmatory data.
| Analytical Technique | Principle | Information Provided | Key Performance Parameters | Suitability for tert-Butyl 7-bromo-1H-indole-1-carboxylate |
| HPLC-UV | Differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase. | Quantitative purity (area %), detection and quantification of non-volatile impurities. | Retention Time (t R), Resolution (R s), Peak Area, Limit of Detection (LOD), Limit of Quantification (LOQ). | Primary Method: Excellent for routine purity testing and quantification of known and unknown impurities. |
| qNMR | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation. | Signal-to-Noise Ratio (S/N), Integral Precision, Relaxation Delay (D1). | Alternative/Confirmatory: Provides an orthogonal measure of purity and can quantify the analyte against a certified internal standard. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Retention Time, Mass Spectrum (m/z), Peak Area. | Alternative (with derivatization): The compound itself has low volatility. Derivatization (e.g., silylation) would be required, which can introduce complexity. Primarily useful for specific volatile impurities. |
Illustrative Purity Analysis Data
The following tables present illustrative data for the purity analysis of a synthesized batch of tert-Butyl 7-bromo-1H-indole-1-carboxylate. This data is intended to be representative and may vary based on specific experimental conditions.
Table 1: Illustrative HPLC Purity Analysis
| Compound | Retention Time (min) | Area % | Resolution (R s) vs. Main Peak |
| 7-bromo-1H-indole (Starting Material) | 8.5 | 0.45 | 4.2 |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate | 12.1 | 99.2 | - |
| Di-Boc-7-bromo-1H-indole (Byproduct) | 15.8 | 0.25 | 6.5 |
| Unknown Impurity 1 | 10.2 | 0.10 | 2.1 |
Table 2: Comparison of Purity Assessment by Different Techniques (Illustrative)
| Parameter | HPLC-UV | qNMR | GC-MS (after derivatization) |
| Purity (%) | 99.2 (Area %) | 98.9 (Absolute Purity vs. Internal Standard) | Not suitable for primary purity assessment of the main compound. |
| LOD (µg/mL) | ~0.1 | ~50 | ~0.05 (for volatile impurities) |
| LOQ (µg/mL) | ~0.3 | ~150 | ~0.15 (for volatile impurities) |
| Analysis Time | ~30 min | ~15 min per sample | ~45 min (including derivatization) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This reverse-phase HPLC method is designed to separate tert-Butyl 7-bromo-1H-indole-1-carboxylate from its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % Solvent B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity determination against a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the tert-Butyl 7-bromo-1H-indole-1-carboxylate sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Analysis:
-
Integrate a well-resolved, unique signal for the analyte (e.g., the singlet for the tert-butyl protons) and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) - for Volatile Impurities
This method is suitable for the detection and identification of volatile impurities, such as residual solvents or potential byproducts from derivatization. Due to the low volatility of the target compound, derivatization is necessary.
-
Derivatization (Silylation):
-
Dry a small, accurately weighed sample of the material under high vacuum.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) in an appropriate solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
-
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the peak area relative to an internal or external standard.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for selecting an analytical method.
References
Comparative Analysis of N-Protected Indolines: A 1H and 13C NMR Spectral Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of tert-Butyl indoline-1-carboxylate and alternative N-protected indolines, supported by experimental NMR data.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound alongside two common alternatives: N-acetylindoline and N-benzylindoline. The choice of a nitrogen-protecting group is a critical consideration in the synthesis of indoline-containing scaffolds, significantly influencing the reactivity, stability, and spectroscopic characteristics of the molecule. This document aims to serve as a practical reference for researchers in organic synthesis and drug development by presenting a clear, side-by-side analysis of the NMR data, facilitating the identification and characterization of these important synthetic intermediates.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, N-acetylindoline, and N-benzylindoline. All data was recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
| This compound | Aromatic H | 7.18 - 7.14 | m | 2H | |
| Aromatic H | 6.94 - 6.87 | m | 2H | ||
| N-CH₂ | 3.96 | t | 8.4 | 2H | |
| C-CH₂ | 3.03 | t | 8.4 | 2H | |
| tert-Butyl | 1.55 | s | 9H | ||
| N-acetylindoline | Aromatic H | 8.16 | d | 8.1 | 1H |
| Aromatic H | 7.20 - 7.12 | m | 2H | ||
| Aromatic H | 6.97 | t | 7.4 | 1H | |
| N-CH₂ | 4.08 | t | 8.5 | 2H | |
| C-CH₂ | 3.16 | t | 8.5 | 2H | |
| Acetyl CH₃ | 2.21 | s | 3H | ||
| N-benzylindoline | Benzyl Aromatic H | 7.35 - 7.23 | m | 5H | |
| Indoline Aromatic H | 7.10 - 7.04 | m | 2H | ||
| Indoline Aromatic H | 6.67 | t | 7.3 | 1H | |
| Indoline Aromatic H | 6.49 | d | 7.8 | 1H | |
| N-CH₂ (benzyl) | 4.31 | s | 2H | ||
| N-CH₂ (indoline) | 3.38 | t | 8.3 | 2H | |
| C-CH₂ | 3.02 | t | 8.3 | 2H |
¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ ppm) |
| This compound | Carbonyl (Boc) | 154.2 |
| Quaternary Aromatic | 152.0 | |
| Quaternary Aromatic | 131.0 | |
| Aromatic CH | 127.3 | |
| Aromatic CH | 124.2 | |
| Aromatic CH | 122.5 | |
| Aromatic CH | 115.8 | |
| Quaternary (Boc) | 80.4 | |
| N-CH₂ | 52.8 | |
| C-CH₂ | 28.5 | |
| tert-Butyl CH₃ | 28.4 | |
| N-acetylindoline | Carbonyl (acetyl) | 168.6 |
| Quaternary Aromatic | 143.1 | |
| Quaternary Aromatic | 131.6 | |
| Aromatic CH | 127.4 | |
| Aromatic CH | 124.6 | |
| Aromatic CH | 123.6 | |
| Aromatic CH | 116.9 | |
| N-CH₂ | 48.7 | |
| C-CH₂ | 28.2 | |
| Acetyl CH₃ | 24.2 | |
| N-benzylindoline | Quaternary Aromatic (benzyl) | 139.6 |
| Quaternary Aromatic (indoline) | 152.0 | |
| Quaternary Aromatic (indoline) | 130.3 | |
| Aromatic CH (benzyl) | 128.5 | |
| Aromatic CH (benzyl) | 127.1 | |
| Aromatic CH (benzyl) | 126.8 | |
| Aromatic CH (indoline) | 127.2 | |
| Aromatic CH (indoline) | 124.4 | |
| Aromatic CH (indoline) | 117.4 | |
| Aromatic CH (indoline) | 107.0 | |
| N-CH₂ (benzyl) | 53.6 | |
| N-CH₂ (indoline) | 53.1 | |
| C-CH₂ | 28.6 |
Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for the acquisition of ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure 20-30 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added to set the chemical shift reference to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
2. ¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of 0-16 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: For a sample of sufficient concentration, 8-16 scans are typically adequate.
-
Temperature: Spectra are usually acquired at a standard probe temperature of 298 K (25 °C).
3. ¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum and enhance signal-to-noise.
-
Spectral Width: A wider spectral width, typically 0-220 ppm, is necessary to encompass the larger chemical shift range of carbon nuclei.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024-4096) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Temperature: Spectra are typically acquired at a standard probe temperature of 298 K (25 °C).
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation. An exponential window function is often applied to improve the signal-to-noise ratio.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the entire spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: The chemical shifts of all significant peaks are identified, and for ¹H NMR spectra, the relative integrals are determined.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.
Caption: Correlation of this compound structure with its NMR signals.
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Boc Protected Indoles
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of protected indoles in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides an objective comparison of the fragmentation behavior of N-Boc protected indoles against other common N-acyl protecting groups, supported by experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and facile cleavage under acidic conditions. When attached to an indole nitrogen, it significantly influences the molecule's fragmentation pattern in mass spectrometry. This guide delves into the characteristic fragmentation of N-Boc protected indoles and contrasts it with other N-protecting groups, offering a clear roadmap for identifying these moieties in complex mixtures.
At a Glance: Key Fragmentation Patterns of N-Protected Indoles
The fragmentation of N-protected indoles under electrospray ionization tandem mass spectrometry (ESI-MS/MS) is largely dictated by the nature of the protecting group. The N-Boc group exhibits a distinct fragmentation signature characterized by the facile loss of small, neutral molecules derived from the tert-butyl group. This contrasts with the fragmentation of other N-acyl groups, such as N-acetyl, which follow different pathways.
| N-Protecting Group | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Loss | Fragmentation Pathway Highlights |
| Boc | [M+H]⁺, [M+Na]⁺ | [M+H-56]⁺, [M+H-100]⁺ | Isobutylene (56 Da), Boc group (100 Da as C₅H₈O₂) or t-butanol (74 Da) | Dominated by cleavages within the Boc group, leading to significant and easily identifiable neutral losses. |
| Acetyl | [M+H]⁺ | [M+H-15]⁺, [M+H-42]⁺ | Methyl radical (15 Da), Ketene (42 Da) | Primarily involves cleavage of the acetyl group itself. The loss of a methyl radical is a common initial step.[1] |
| Tosyl | [M+H]⁺ | [M+H-91]⁺, [M+H-155]⁺ | Toluene (91 Da), p-Toluenesulfonyl group (155 Da) | Characterized by the cleavage of the sulfur-nitrogen bond and the loss of fragments related to the tosyl group. |
The Signature Fragmentation of N-Boc Protected Indoles
Under ESI-MS/MS conditions, N-Boc protected indoles typically generate a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Collision-induced dissociation (CID) of these precursor ions triggers a cascade of fragmentation events primarily localized to the Boc group.
The most prominent fragmentation pathways involve the neutral loss of:
-
Isobutylene (C₄H₈, 56 Da): This is often the most abundant fragment ion, arising from a McLafferty-type rearrangement.
-
The entire Boc group (C₅H₉O₂, 101 Da from the protonated molecule) or related fragments: This can occur through various cleavages within the protecting group structure. For sodium adducts, abundant ions corresponding to the loss of isobutylene ([M+Na-C₄H₈]⁺) and the entire Boc group ([M+Na-Boc+H]⁺) are observed.
These characteristic losses provide a definitive signature for the presence of an N-Boc protecting group.
A Comparative Look: N-Acetyl and N-Tosyl Indoles
To highlight the uniqueness of the N-Boc fragmentation pattern, it is instructive to compare it with other common N-acyl protecting groups.
-
N-Acetyl Indoles: The fragmentation of N-acetyl indoles is initiated by the cleavage of the acetyl group. A common pathway involves the ejection of a methyl radical (CH₃•), followed by the loss of carbon monoxide (CO).[1] This results in fragment ions that are distinct from those observed for N-Boc indoles.
-
N-Tosyl Indoles: N-Tosyl protected indoles exhibit fragmentation patterns dominated by the tosyl group. Characteristic losses include toluene (C₇H₈) and the entire p-toluenesulfonyl group.
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and reliable mass spectrometry data. The following is a general protocol for the analysis of N-Boc protected indoles using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).
Sample Preparation
-
Solvent Selection: Dissolve the N-Boc protected indole in a high-purity solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.
-
Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Additives: To promote protonation, a small amount of formic acid (0.1% v/v) can be added to the final solution.
Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indoles due to the basicity of the nitrogen atom.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the precursor ion ([M+H]⁺ or [M+Na]⁺).
-
Tandem MS (MS/MS): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to achieve a good balance between precursor ion depletion and fragment ion generation.
-
Data Processing
-
Elemental Composition: Use the accurate mass measurement from the full scan to determine the elemental composition of the precursor ion.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify the characteristic neutral losses and fragment ions associated with the N-Boc group and the indole core.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways of a protonated N-Boc protected indole.
Caption: Fragmentation of N-Boc Indole
This guide provides a foundational understanding of the mass spectrometric behavior of N-Boc protected indoles. By recognizing their characteristic fragmentation patterns, researchers can confidently identify these compounds and distinguish them from other N-protected analogues, thereby accelerating their research and development efforts.
References
Comparative stability of Boc versus Cbz and Fmoc protecting groups for amines
A Comparative Guide to the Stability of Boc, Cbz, and Fmoc Protecting Groups for Amines
In the landscape of organic synthesis, particularly in peptide synthesis and pharmaceutical development, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The ability to selectively protect and deprotect amine functionalities under specific and mild conditions is paramount to the success of complex molecular constructions. This guide provides an objective, data-driven comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The primary differentiator between Boc, Cbz, and Fmoc lies in their cleavage (deprotection) conditions, which forms the basis of their orthogonality.[1] Orthogonality is the capacity to selectively remove one type of protecting group in the presence of others, a foundational principle in modern multi-step synthesis.[1][2]
-
Boc (tert-Butoxycarbonyl): This group is characteristically labile to acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA).[1][3]
-
Cbz (Carboxybenzyl): The Cbz group is renowned for its stability under both acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[1][4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved under mild basic conditions, commonly using a solution of piperidine.[1][5]
This guide presents a detailed comparison of the stability of these three protecting groups, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Stability and Deprotection Conditions
The choice of a protecting group is fundamentally dictated by the stability of other functional groups within the molecule and the planned subsequent reaction conditions. The following tables summarize the lability of Boc, Cbz, and Fmoc protecting groups under various standard deprotection conditions.
Table 1: Summary of Deprotection Conditions
| Protecting Group | Lability | Typical Deprotection Reagents | Key Advantages | Potential Limitations |
| Boc | Acid-Labile | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM); HCl in Dioxane[2] | Stable to base and hydrogenolysis, making it orthogonal to Fmoc and Cbz.[2][3] | Harsh acidic conditions may cleave other acid-sensitive groups.[2] The reactive tert-butyl cation byproduct can cause side reactions.[6][7] |
| Cbz | Hydrogenolysis-Labile | H₂, Pd/C; Transfer Hydrogenation (e.g., ammonium formate, Pd/C)[2][8] | Stable to mild acidic and basic conditions, orthogonal to Boc and Fmoc.[2][4] Clean byproducts (toluene and CO₂).[8] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8] Safety concerns with H₂ gas.[8] |
| Fmoc | Base-Labile | 20% Piperidine in Dimethylformamide (DMF)[2] | Mild deprotection conditions preserve acid-sensitive groups.[9][10] The deprotection can be monitored by UV spectroscopy.[5][9] | Not stable to basic conditions. The dibenzofulvene byproduct can form adducts with the deprotected amine if not scavenged properly.[2][11] |
Table 2: Quantitative Comparison of Deprotection Times
| Protecting Group | Reagent/Conditions | Typical Reaction Time | Notes |
| Boc | 25-50% TFA in DCM | 20-30 minutes | For solid-phase peptide synthesis (SPPS).[6] |
| Boc | 4 M HCl in Dioxane | 30 minutes | For solution-phase synthesis.[7] |
| Cbz | H₂ (1 atm), 10% Pd/C in MeOH | 1-4 hours | Reaction time can vary based on catalyst activity and substrate.[8] |
| Cbz | 33% HBr in Acetic Acid | 20 minutes to a few hours | An alternative for substrates sensitive to hydrogenolysis.[12] |
| Fmoc | 20% Piperidine in DMF | 1-3 minutes, then 10-15 minutes | A two-step deprotection is common in SPPS to ensure complete removal.[13] |
Chemical Structures and Deprotection Mechanisms
The distinct stability profiles of Boc, Cbz, and Fmoc are a direct result of their chemical structures and the mechanisms by which they are cleaved.
Experimental Protocols
The following are generalized experimental protocols for the deprotection of primary amines protected with Boc, Cbz, and Fmoc. Note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for the removal of a Boc group from an amine in solution phase.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[3] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by Thin Layer Chromatography (TLC).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of a Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
Cbz-protected amine
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)[8]
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol.[8]
-
To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[8]
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[8]
-
Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
Protocol 3: Fmoc Deprotection using Piperidine
This protocol is a standard procedure for Fmoc removal, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amine bound to a solid support (resin)
-
Dimethylformamide (DMF)
-
Piperidine
-
20% (v/v) piperidine in DMF solution
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in a reaction vessel.[13]
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[11]
-
Agitate the slurry using a shaker or by bubbling with an inert gas for 1-3 minutes at room temperature.[11]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[13]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13] The resin is now ready for the next coupling step.
Decision-Making Workflow
The selection of an amine protecting group is a critical step in synthesis design. The following workflow provides a simplified guide for choosing between Boc, Cbz, and Fmoc based on the stability of the substrate and planned subsequent reactions.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a strategic decision in the design and execution of a synthetic plan. The acid lability of the Boc group, the susceptibility of the Cbz group to hydrogenolysis, and the base lability of the Fmoc group provide a powerful and largely orthogonal toolkit for chemists.[1][2] By understanding the specific stability and cleavage conditions of each group, as detailed in this guide, researchers can devise more efficient and robust synthetic routes for the preparation of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Monitoring the N-Boc Protection of 7-bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for monitoring the progress of the N-Boc protection of 7-bromo-1H-indole. The objective is to offer practical, data-driven insights to aid in the selection of the most appropriate analytical method for this common synthetic transformation.
The N-Boc protection of indoles is a fundamental step in the synthesis of many pharmaceutical compounds. The addition of the bulky tert-butyloxycarbonyl (Boc) group to the indole nitrogen significantly alters the molecule's polarity, making it an ideal reaction to be monitored by chromatographic techniques. Efficient monitoring ensures optimal reaction times, minimizes the formation of impurities, and confirms the consumption of the starting material.
Experimental Overview
The N-Boc protection of 7-bromo-1H-indole is typically carried out by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Scheme:
7-bromo-1H-indole + (Boc)₂O --(Base/Solvent)--> N-Boc-7-bromo-1H-indole
Method 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used technique for monitoring organic reactions.[1] It relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.[1] With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of 7-bromo-1H-indole in the reaction solvent and spot it on the origin line.
-
Lane 2 (Co-spot - C): Spot the starting material as in Lane 1, and then, on top of the same spot, carefully spot the reaction mixture. The co-spot is crucial for definitively identifying the starting material spot in the reaction lane, especially if the Rf values of the product and starting material are close.
-
Lane 3 (Reaction Mixture - RXN): Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the origin in the third lane.
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[2][3] Indole derivatives are typically UV-active and will appear as dark spots.[3] Circle the observed spots with a pencil.
-
Further visualization can be achieved using a potassium permanganate (KMnO₄) stain, which is a good general stain for organic compounds.
-
Data Presentation: TLC
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot. The N-Boc protected indole is significantly less polar than the starting indole due to the masking of the N-H group and the addition of the large, nonpolar Boc group. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[4]
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
| Compound | Expected Polarity | Expected Rf Value* (20% EtOAc/Hexanes) | Visualization Method |
| 7-bromo-1H-indole (SM) | More Polar | ~ 0.30 | UV (254 nm), KMnO₄ |
| N-Boc-7-bromo-1H-indole (Product) | Less Polar | ~ 0.65 | UV (254 nm), KMnO₄ |
*Rf values are estimated based on the principles of chromatography. Actual values may vary depending on the specific conditions (plate manufacturer, temperature, chamber saturation, etc.).
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a more advanced chromatographic technique that offers higher resolution, sensitivity, and quantitative data compared to TLC. It is particularly useful for analyzing complex reaction mixtures or when precise quantification of reactants and products is required.
Experimental Protocol: HPLC Monitoring
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute it significantly with the mobile phase (e.g., 1:1000 with 50:50 acetonitrile/water).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid - TFA) is often effective. For example, a linear gradient from 30% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a diode array detector (DAD) to monitor multiple wavelengths.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a prepared standard of the 7-bromo-1H-indole starting material to determine its retention time.
-
Inject the diluted and filtered sample from the reaction mixture.
-
Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product. The product, being more nonpolar, will have a longer retention time on a reverse-phase column.
-
Data Presentation: HPLC
HPLC provides quantitative data in the form of peak areas, which can be used to determine the percentage conversion of the starting material to the product over time.
| Compound | Expected Retention Time (RT)* | Detection Wavelength |
| 7-bromo-1H-indole (SM) | ~ 4.5 min | 254 nm |
| N-Boc-7-bromo-1H-indole (Product) | ~ 7.8 min | 254 nm |
*Retention times are estimates and will vary based on the specific HPLC system, column, and gradient profile.
Comparison of Monitoring Techniques
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | Very fast (5-15 minutes per analysis) | Slower (10-30 minutes per analysis) |
| Cost | Low (inexpensive plates and solvents) | High (requires expensive instrumentation, columns, and high-purity solvents) |
| Data Quality | Qualitative to semi-quantitative | Highly quantitative and reproducible |
| Sensitivity | Lower | High |
| Resolution | Moderate | Very high, capable of separating closely related impurities |
| Throughput | High (multiple samples can be run on a single plate) | Lower (typically one sample at a time unless an autosampler is used) |
| Ease of Use | Simple to perform with minimal training | Requires more extensive training and expertise |
Conclusion
Both TLC and HPLC are effective methods for monitoring the N-Boc protection of 7-bromo-1H-indole.
TLC is the ideal choice for quick, routine checks of reaction progress in a research or process development setting. Its low cost, speed, and simplicity make it an indispensable tool for determining the endpoint of the reaction.
HPLC is the preferred method when high accuracy, sensitivity, and quantitative data are required. It is superior for kinetic studies, impurity profiling, and in regulated environments such as quality control for drug substance manufacturing.
For most laboratory-scale synthetic applications, a combination of the two methods provides the best approach: using TLC for frequent, rapid checks during the reaction, and employing HPLC for final confirmation of reaction completion and purity analysis of the isolated product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized tert-Butyl Indoline-1-carboxylate Derivatives: A Comparative Guide
The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of tert-butyl indoline-1-carboxylate, a scaffold of interest in medicinal chemistry, a multi-technique analytical approach is essential to ensure the correct molecular structure, purity, and stereochemistry. This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with expected data and detailed experimental protocols.
Spectroscopic and Crystallographic Techniques: A Head-to-Head Comparison
A combination of spectroscopic and crystallographic methods is typically employed to provide orthogonal data, leading to a comprehensive and unambiguous structural assignment. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography.
Table 1: Comparison of Key Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | 5-10 mg dissolved in a deuterated solvent.[1] | Medium | Provides unambiguous structural information and isomeric differentiation. | Less sensitive than MS; requires soluble sample. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS); fragmentation patterns aid in structural elucidation.[1][2] | Micrograms to nanograms, soluble in a volatile solvent.[2] | High | High sensitivity; provides accurate molecular formula. | Does not provide detailed connectivity information; isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence or absence of key functional groups. | Small amount of solid or liquid sample. | High | Fast and non-destructive; excellent for identifying functional groups.[3] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure, including stereochemistry, bond lengths, and angles.[4][5] | A suitable single crystal of sufficient size and quality.[6] | Low | Provides the definitive, unambiguous molecular structure.[7][8] | Growing high-quality crystals can be a significant challenge.[6] |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide critical information about the protons and carbons in the molecule.
Expected ¹H NMR Data
The protons on the aromatic ring, the indoline ring, and the tert-butyl group will have characteristic chemical shifts.
| Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.0 | d, t, dd | 1H each |
| Indoline CH₂ | 3.0 - 4.5 | t, m | 2H each |
| tert-Butyl (Boc) | 1.5 - 1.7 | s | 9H |
Expected ¹³C NMR Data
| Assignment | Chemical Shift (δ) ppm (approx.) |
| Carbonyl (Boc) | 150 - 155 |
| Aromatic Carbons | 110 - 150 |
| Indoline CH₂ | 45 - 60 |
| Quaternary C (Boc) | 80 - 85 |
| Methyl C (Boc) | 28 - 30 |
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition.[1] The fragmentation pattern can also offer valuable structural clues.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| Ion | m/z (Calculated) | Proposed Fragment | Expected Relative Abundance | Notes |
| [M]⁺ | Varies | Molecular Ion | Low to Medium | The peak corresponding to the molecular weight of the compound. |
| [M-56]⁺ | [M]-56 | Loss of isobutylene (C₄H₈) | High | A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group.[2] |
| [M-100]⁺ | [M]-100 | Loss of the entire Boc group | Medium to High | Represents the indoline derivative radical cation.[2] |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | High | Often the base peak for Boc-protected compounds.[2] |
-
Sample Preparation: Prepare a stock solution by dissolving approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent like methanol or acetonitrile.
-
Dilution: Further dilute the stock solution to a final concentration of about 1-10 µg/mL using the same solvent.
-
Data Acquisition: Infuse the diluted sample into the ESI source of the mass spectrometer. Acquire the mass spectrum in the appropriate mass range. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is typically used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to identify the presence of key functional groups within the molecule.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850-3000 | C-H stretch | Aliphatic (Indoline, Boc) |
| ~1680-1720 | C=O stretch | Carbonyl (Boc group) |
| ~1450-1600 | C=C stretch | Aromatic (Benzene ring) |
| ~1150-1250 | C-N stretch | Amine (Indoline) |
| ~1150-1300 | C-O stretch | Ester (Boc group) |
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
-
Film Formation: Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.
Single-Crystal X-ray Crystallography
This technique provides the absolute and unambiguous three-dimensional structure of a molecule in the solid state.
Expected X-ray Crystallography Data
The data will include precise bond lengths, bond angles, and torsion angles, as well as the crystal system (e.g., monoclinic, orthorhombic) and space group.[4][9] This data serves as the ultimate proof of structure.
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Cool the crystal (typically to 100 K) and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine it using full-matrix least-squares procedures.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow from synthesis to the final structural confirmation of a this compound derivative.
Caption: General workflow from synthesis to structural confirmation.
Conclusion
The structural confirmation of synthesized this compound derivatives requires a synergistic approach utilizing multiple analytical techniques. While NMR and Mass Spectrometry provide the core data for determining the molecular structure and formula, FTIR offers rapid confirmation of functional groups. For an indisputable assignment of the three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. By comparing the data from these orthogonal methods, researchers can confidently and accurately report the structure of their synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
The Enduring Advantages of the Boc Protecting Group in Multi-Step Synthesis: A Comparative Guide
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic selection of protecting groups is a critical determinant of success. The tert-butoxycarbonyl (Boc) group remains a cornerstone for the protection of amine functionalities, prized for its unique combination of stability and facile, selective removal. This guide provides an objective comparison of the Boc protecting group with other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Boc Group: A Profile of Stability and Selective Lability
The utility of the Boc protecting group stems from its remarkable stability across a wide range of chemical conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[1][] This robustness allows for a diverse array of chemical transformations to be performed on other parts of a molecule without the premature cleavage of the Boc group.[1]
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions, typically with reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3][4] This acid-lability is the foundation of its orthogonality to other widely used protecting groups.[1]
Orthogonality: The Key to Complex Molecular Construction
A significant advantage of the Boc group is its orthogonality with other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][3] This orthogonality is crucial in complex multi-step syntheses, enabling the selective deprotection of one amine group in the presence of others.[5]
Caption: Orthogonality of common amine protecting groups.
Comparative Analysis: Boc vs. Alternatives
The choice of an amine protecting group is a critical decision in synthetic planning. The following tables provide a comparative overview of the Boc group against its common alternatives, Fmoc and Cbz.
Table 1: Comparison of Amine Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Cleavage Conditions | Strong Acid (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | Base (e.g., Piperidine in DMF)[3] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis[1][] | Stable to acid and base[6] | Stable to acid and hydrogenolysis[7] |
| Orthogonality | Orthogonal to Cbz and Fmoc[1] | Orthogonal to Boc and Fmoc[8] | Orthogonal to Boc and Cbz[3] |
| Byproducts of Deprotection | Isobutylene and CO₂[9] | Toluene and CO₂[6] | Dibenzofulvene and CO₂[7] |
| Primary Disadvantage | Harsh acidic deprotection can affect sensitive substrates.[1] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[8] | The liberated dibenzofulvene can form adducts, requiring scavengers.[1] |
Table 2: Representative Experimental Data for Protection of Benzylamine
| Protecting Group | Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Boc | (Boc)₂O | TEA | DCM | 2 h | 98 | [10] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 h | 90 | [6] |
| Fmoc | Fmoc-Cl | None (neat) | Ultrasound | 3 min | 95 | [11] |
Table 3: Representative Experimental Data for Deprotection of Protected Benzylamine
| Protected Amine | Reagent/Conditions | Solvent | Time | Yield (%) | Reference |
| Boc-benzylamine | TFA | DCM | 2 h | High | [4] |
| Cbz-benzylamine | H₂, Pd/C | Methanol | 40 h | High | [6] |
| Fmoc-benzylamine | 20% Piperidine | DMF | 7 min | High | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies. The following are representative protocols for the introduction and removal of the Boc group.
Protocol 1: N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate ((Boc)₂O)
This protocol describes a general procedure for the N-Boc protection of a primary amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
At 0 °C, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[10]
Caption: Experimental workflow for N-Boc protection.
Protocol 2: Deprotection of an N-Boc Protected Amine using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a Boc protecting group.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA to the solution (typically 20-50% v/v).[13]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step.[13]
Caption: Simplified mechanism of Boc deprotection.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in modern organic synthesis. Its unique combination of stability to a wide range of reagents and its facile removal under acidic conditions provides a powerful and versatile strategy for the protection of amines. While other protecting groups such as Fmoc and Cbz offer distinct advantages in specific contexts, the orthogonality, reliability, and extensive documentation of the Boc group ensure its continued and widespread use in the synthesis of pharmaceuticals, peptides, and other complex organic molecules. The careful consideration of the comparative data and experimental protocols presented in this guide will empower researchers to develop more efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Base Selection for the N-Boc Protection of Indoles
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for the nitrogen atom of indoles, a common scaffold in pharmaceuticals and natural products. The selection of an appropriate base is critical to the efficiency and success of the N-Boc protection reaction, influencing reaction rates, yields, and the potential for side product formation. This guide provides an objective comparison of different bases for the N-Boc protection of indoles, supported by established chemical principles and experimental observations.
Mechanism of N-Boc Protection
The N-Boc protection of indole involves the nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction is often facilitated by a base, which serves to deprotonate the indole N-H, increasing its nucleophilicity, or to neutralize the acidic byproduct, tert-butoxycarboxylic acid, thereby driving the reaction to completion. While the reaction can proceed without a base, particularly for more nucleophilic amines, for weakly nucleophilic heterocycles like indole, a base is highly recommended to ensure efficient and high-yielding protection.[1][2]
Comparison of Common Bases
The choice of base for the N-Boc protection of indole can be broadly categorized into three classes: mild organic bases, catalytic nucleophilic activators, and strong non-nucleophilic bases. The optimal choice depends on the specific indole substrate, reaction scale, and desired reaction conditions.
| Base/Catalyst | Class | Typical Conditions | Advantages | Disadvantages |
| Triethylamine (TEA) | Mild Organic Base | Stoichiometric (1.1-1.5 eq.), Room Temp., CH₂Cl₂ or THF | Inexpensive, readily available, suitable for a wide range of substrates.[2] | Slower reaction rates compared to stronger bases or catalyzed reactions. |
| Diisopropylethylamine (DIPEA) | Mild Organic Base | Stoichiometric (1.1-1.5 eq.), Room Temp., CH₂Cl₂ or THF | Non-nucleophilic, reduces the risk of side reactions with electrophilic substrates.[2] | More expensive than TEA. |
| 4-(Dimethylamino)pyridine (DMAP) | Catalytic Nucleophilic Activator | Catalytic (0.05-0.2 eq.) with a stoichiometric base, Room Temp., CH₂Cl₂ | Dramatically accelerates the reaction, particularly for less reactive indoles.[1][3] | Can lead to the formation of di-Boc protected byproducts if used in excess.[3] |
| Sodium Hydride (NaH) | Strong Non-nucleophilic Base | Stoichiometric (1.1 eq.), 0 °C to Room Temp., Anhydrous THF or DMF | Highly effective for deprotonating the indole N-H, leading to rapid reaction. | Requires anhydrous conditions, careful handling due to its pyrophoric nature. |
| Potassium tert-butoxide (KOtBu) | Strong Non-nucleophilic Base | Stoichiometric (1.1 eq.), 0 °C to Room Temp., Anhydrous THF | Strong base that effectively deprotonates indole. | Can be too aggressive for substrates with other sensitive functional groups. |
Experimental Protocols
Below are representative experimental protocols for the N-Boc protection of indole using different classes of bases.
Protocol 1: Using a Mild Organic Base (Triethylamine)
-
To a solution of indole (1.0 eq.) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.2 M), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Using a Catalytic Nucleophilic Activator (DMAP)
-
To a solution of indole (1.0 eq.) in dichloromethane (CH₂Cl₂) (0.2 M), add triethylamine (1.2 eq.) and 4-(dimethylamino)pyridine (0.1 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) at room temperature.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
Protocol 3: Using a Strong Non-nucleophilic Base (Sodium Hydride)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (N₂ or Ar), add a solution of indole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent and purify as described in Protocol 1.
Logical Workflow for N-Boc Protection of Indole
Caption: General workflow for the N-Boc protection of indole.
Signaling Pathway of DMAP Catalysis
Caption: Catalytic cycle of DMAP in N-Boc protection.
References
A Comparative Guide to the Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
This guide provides a comparative analysis of synthetic routes for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, an important pharmaceutical intermediate characterized by its indoline, boronate, and tert-butylcarbonyl functional groups.[1][2][3] We will explore a validated palladium-catalyzed cross-coupling reaction and discuss an alternative iridium-catalyzed C-H borylation approach, presenting key experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison of Synthetic Methods
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and substrate scope. Below is a summary of the key performance indicators for the palladium-catalyzed synthesis of the target compound and a general comparison with iridium-catalyzed C-H borylation of indolines.
| Parameter | Palladium-Catalyzed Cross-Coupling | Iridium-Catalyzed C-H Borylation (General) |
| Starting Material | tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | N-protected indoline |
| Key Reagents | Bis(pinacolato)diboron, Potassium acetate | Pinacolborane (HBpin) or Bis(pinacolato)diboron (B2pin2) |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | [IrCl(cod)]2 or similar Ir complexes |
| Typical Yield | 88.18%[1] | Generally good yields reported[4][5] |
| Reaction Temperature | 90 °C[1] | 60-80 °C[4][6] |
| Selectivity | Specific to the position of the bromine atom | Regioselectivity can be an issue (e.g., C3 vs. other positions)[4] |
Experimental Protocols
Palladium-Catalyzed Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
This protocol is based on a documented synthesis with a high yield.[1]
Materials:
-
tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
N,N-dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
To a dry 100 ml three-necked flask equipped with a thermometer, add tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate (3 g, 10 mmol).
-
Add N,N-dimethylformamide (20 ml) to dissolve the starting material.
-
Slowly add bis(pinacolato)diboron (3.8 g, 15 mmol) to the solution.
-
Add potassium acetate (2.45 g, 25 mmol).
-
Finally, slowly add [1,1'-bis-(diphenylphosphino)-ferrocene]palladium dichloride (370 mg, 0.5 mmol).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and allow it to react overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product and purify by column chromatography to obtain a white solid.
Characterization Data:
-
Yield: 3.06 g (88.18%)[1]
-
Melting Point: 122.3-123.9 °C[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.66 (s, 1H), 7.48 (d, J = 6.9 Hz, 2H), 3.89 (t, J = 8.8 Hz, 2H), 3.05 (t, J = 8.7 Hz, 2H), 1.50 (s, 9H), 1.27 (s, 12H).[1]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 152.13, 134.69, 131.40, 113.83, 83.81, 47.94, 28.43, 26.79, 25.14.[1]
-
MS (ESI): m/z: 346.18 [M + H]⁺.[1]
Alternative Method: Iridium-Catalyzed C-H Borylation of N-Acyl Protected Indoles
While a specific protocol for the target molecule is not detailed in the provided search results, a general procedure for the C-H borylation of N-acyl protected indoles can be adapted. This method offers a ligand-free approach.[4][5]
General Procedure:
-
In a reaction vessel, combine the N-acyl protected indole (0.20 mmol), pinacolborane (HBpin, 1.5 equivalents), and [IrCl(cod)]₂ (5.0 mol%).
-
Add a suitable solvent, such as n-hexane (1.0 mL).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction progress by GC/MS.
-
Upon completion, the product can be isolated and purified using standard techniques.
This method has been shown to be effective for C3 borylation of indoles with high regioselectivity.[4] For borylation at the C5 position of an indoline, further optimization of directing groups and reaction conditions would be necessary.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and purification of the target compound, as well as a simplified representation of the palladium-catalyzed cross-coupling reaction.
Caption: General workflow for the synthesis and purification of the target compound.
Caption: Key components of the palladium-catalyzed cross-coupling reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Orthogonal Stability: Comparing Boc, Cbz, Fmoc, and Alloc Protecting Groups
In the complex landscape of multi-step organic synthesis, particularly within peptide and pharmaceutical development, the strategic use of protecting groups is fundamental. The ability to selectively mask and deprotect functional groups with high fidelity is paramount to achieving desired molecular architectures. This guide provides a comprehensive comparison of four ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—focusing on their orthogonal stability and supported by experimental data.
The core principle of a successful multi-step synthesis often relies on "orthogonality," a concept where each protecting group in a molecule can be removed under a specific set of conditions without affecting the others.[1][2][3] This allows for the sequential modification of a molecule with multiple reactive sites.[1] The primary distinction between Boc, Cbz, Fmoc, and Alloc lies in their unique cleavage conditions, which forms the basis of their widespread use in orthogonal synthetic strategies.[2][4]
Comparative Stability Profile
The selection of a protecting group is dictated by its stability towards various reaction conditions and its selective lability. The following table summarizes the stability of Boc, Cbz, Fmoc, and Alloc groups under common deprotection conditions.
| Protecting Group | Abbreviation | Stable To | Labile To (Primary Deprotection Condition) |
| tert-Butoxycarbonyl | Boc | Basic conditions, Hydrogenolysis, Pd(0) Catalysis | Acidic Conditions (e.g., TFA, HCl)[2][5][6] |
| Carboxybenzyl | Cbz or Z | Acidic and Basic conditions[7] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2][8] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acidic conditions, Hydrogenolysis[9][10] | Basic Conditions (e.g., 20% Piperidine in DMF)[2][9] |
| Allyloxycarbonyl | Alloc | Acidic and Basic conditions[11][12] | Palladium(0) Catalysis (e.g., Pd(PPh₃)₄)[11][12][13] |
Detailed Deprotection Chemistry and Protocols
Understanding the mechanism and experimental conditions for the removal of each protecting group is crucial for their effective implementation.
Boc (tert-Butoxycarbonyl) Group
The Boc group is a cornerstone of amine protection, valued for its stability in basic, nucleophilic, and reductive environments.[5] Its defining characteristic is its susceptibility to acid.[5][14]
-
Deprotection Mechanism: Cleavage occurs under acidic conditions, proceeding through the formation of a stable tert-butyl cation, which subsequently decomposes into isobutene and carbon dioxide.[5][14][15] The use of scavengers like anisole or thioanisole is often recommended to prevent the electrophilic tert-butyl cation from causing side reactions with sensitive residues (e.g., Tryptophan).[6][11][16]
-
Typical Experimental Protocol: Acid-Catalyzed Deprotection [5]
-
Reagents: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in DCM.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5] Caution: The reaction is exothermic and evolves gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected amine is typically obtained as a trifluoroacetate salt.[2]
-
-
Cbz (Carboxybenzyl) Group
Introduced in the 1930s for peptide synthesis, the Cbz group is lauded for its stability in both mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[7][8]
-
Deprotection Mechanism: The most common deprotection method is catalytic hydrogenolysis.[7] The reaction involves the use of hydrogen gas and a palladium catalyst (Pd/C) to reductively cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[8] While stable to moderate acid, strong acidic conditions like HBr in acetic acid can also cleave the Cbz group.[7][17]
-
Typical Experimental Protocol: Catalytic Hydrogenolysis [2]
-
Reagents: N-Cbz protected amine, Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen (H₂) source, Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.[2]
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with H₂ gas (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique base-lability, which is orthogonal to the acid-labile side-chain protecting groups commonly employed.[10][18] It is exceptionally stable under acidic conditions.[9][10]
-
Deprotection Mechanism: The Fmoc group is rapidly cleaved by a mild base, such as piperidine.[9][19] The mechanism is a β-elimination reaction initiated by the deprotonation of the acidic proton on the fluorenyl ring system.[18][20] This leads to the formation of a dibenzofulvene intermediate, which is typically trapped by the amine base to prevent side reactions.[19][20]
-
Typical Experimental Protocol: Base-Catalyzed Deprotection [2]
-
Reagents: N-Fmoc protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Stir the reaction at room temperature. Deprotection is typically very rapid, often complete within minutes. Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure. Purification is often required to remove the dibenzofulvene-piperidine adduct.
-
-
Alloc (Allyloxycarbonyl) Group
The Alloc group provides another layer of orthogonality, as it is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[11][12] Its removal relies on a distinct transition metal-catalyzed pathway.[21]
-
Deprotection Mechanism: The Alloc group is cleaved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[11][21] The mechanism involves the formation of a π-allylpalladium intermediate.[11][21] This intermediate is then captured by a nucleophilic scavenger (e.g., morpholine, dimedone, or phenylsilane), which regenerates the Pd(0) catalyst and releases the unstable carbamic acid, which decarboxylates to the free amine.[11][21]
-
Typical Experimental Protocol: Palladium-Catalyzed Deprotection [1][12]
-
Reagents: N-Alloc protected amine, Pd(PPh₃)₄ (catalytic amount), Scavenger (e.g., phenylsilane, morpholine, or dimedone), Solvent (e.g., DCM or THF).
-
Procedure:
-
Dissolve the Alloc-protected substrate in an anhydrous, deoxygenated solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the scavenger (e.g., phenylsilane, >10 equivalents).
-
Add the Pd(PPh₃)₄ catalyst (typically 0.1-0.25 equivalents).
-
Stir the reaction at room temperature until completion is observed by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically purified directly by chromatography to remove the catalyst and scavenger byproducts.
-
-
Visualization of Orthogonal Strategies
The true utility of these protecting groups is realized when they are used in combination, allowing for precise, stepwise chemical modifications.
Caption: Orthogonal relationship of Boc, Fmoc, Cbz, and Alloc protecting groups.
Caption: Chemical structures of Boc-, Cbz-, Fmoc-, and Alloc-protected amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. tdcommons.org [tdcommons.org]
- 18. chempep.com [chempep.com]
- 19. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 20. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 21. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl Indoline-1-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl indoline-1-carboxylate (CAS RN: 143262-10-6), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a combustible solid that can cause skin, eye, and respiratory irritation.[1] Adherence to appropriate safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling large quantities or in a poorly ventilated area.
-
Protective Clothing: A lab coat or chemical-resistant apron.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to treat this compound as hazardous waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled container for this compound waste. The container must be in good condition and compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "143262-10-6"
-
The hazard characteristics (e.g., "Irritant," "Combustible Solid").
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or personnel.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete inventory of the waste, including the chemical name, quantity, and hazard information.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste. This is a violation of environmental regulations and can pose a significant risk to public health and the environment.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Once properly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste, which may include defacing the label before disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl indoline-1-carboxylate
Essential safety protocols and logistical plans are critical for the secure and effective handling of tert-Butyl indoline-1-carboxylate in a laboratory setting. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure research environment.
Hazard Summary
This compound and its derivatives are chemicals that require careful handling due to their potential hazards. The primary risks associated with these compounds include irritation to the skin, eyes, and respiratory system.[1][2][3] Some related compounds are also classified as combustible liquids.[2]
A summary of the key hazard information is presented in the table below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1][2][3] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P312 |
| Combustible Liquid | Can ignite on heating.[2] | P210, P280, P370+P378, P403+P235 |
Personal Protective Equipment (PPE)
A robust PPE strategy is fundamental for minimizing exposure risk. The following table outlines the necessary personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). Change gloves immediately if contaminated. | Provides protection against splashes and direct contact. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a significant splash risk exists. | Protects against serious eye irritation from accidental splashes. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Closed-toe shoes and long pants are mandatory. | Protects skin from potential contact with the chemical. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with a multi-purpose combination cartridge is required. | Minimizes the risk of inhaling vapors, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural workflow for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage before use.
2. Handling the Chemical:
-
Conduct all manipulations of this compound inside the chemical fume hood.[4]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the material.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, prevent further leakage or spillage.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.[4]
The logical workflow for handling this chemical is illustrated in the diagram below.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All residual this compound and contaminated materials (e.g., absorbent from spills) must be collected in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not let the product enter drains or waterways.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
